3-Nitro-2-butanol

Catalog No.
S1532745
CAS No.
6270-16-2
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-2-butanol

CAS Number

6270-16-2

Product Name

3-Nitro-2-butanol

IUPAC Name

3-nitrobutan-2-ol

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3

InChI Key

OJVOGABFNZDOOZ-UHFFFAOYSA-N

SMILES

CC(C(C)O)[N+](=O)[O-]

Canonical SMILES

CC(C(C)O)[N+](=O)[O-]

The exact mass of the compound 3-Nitro-2-butanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33811. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitro-2-butanol density 1.1 g/mL

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the fundamental properties of 3-Nitro-2-butanol (CAS No. 6270-16-2) from commercial and safety data sources [1] [2] [3].

Property Value Unit Source / Comment
Molecular Formula C₄H₉NO₃ - [1] [2]
Molecular Weight 119.12 g/mol [1] [2]
Density 1.1 g/mL at 25 °C Lit. value, a core specification you requested [1] [2] [3]
Boiling Point 55 °C at 0.5 mmHg Lit. value [2] [3]
Melting Point 21.25 °C Estimate [1] [2]
Flash Point 91 - 196 °C / °F Closed cup [1] [2] [3]
Refractive Index n20/D 1.441 - Lit. value [3]
Appearance Liquid - [1] [3]

Hazards and Safe Handling

This compound requires careful handling. The following table outlines its key hazard information and necessary controls [1] [3].

Category Specification

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] [4] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, Impervious clothing. [1] [3] | | Engineering Controls | Use in a well-ventilated area. Avoid breathing vapors or mist. [1] | | Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides. [1] | | Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. [1] |

Experimental Workflow for Characterization

While detailed protocols for its application are not available, a general workflow for handling and characterizing this compound in a research setting can be visualized. The following diagram outlines the key stages.

Start Start: Receive this compound A Step 1: Safety Review Consult SDS for Hazards Start->A B Step 2: Don Appropriate PPE (Gloves, Eyeshields, Lab Coat) A->B C Step 3: Prepare Fume Hood Ensure proper ventilation B->C D Step 4: Weigh & Dilute Record physical state C->D E Step 5: Analytical Characterization Density, Boiling Point, IR, MS D->E F Step 6: Storage Cool, dry place in sealed container E->F End End: Proceed to Application F->End

Overview of the key steps for the safe handling and basic characterization of this compound in a laboratory.

Information for Researchers

  • General Use: The available sources describe it as an organic compound for research and development use, functioning as a reagent in organic synthesis and polymer production [1] [5].
  • Data Limitations: The search results could not provide in-depth technical guides, whitepapers, or specific experimental protocols for its use in drug development. Information on its biological activity or specific synthetic applications is limited.

References

3-Nitro-2-butanol isomers mixture

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core chemical and physical data for 3-Nitro-2-butanol (mixture of isomers) [1] [2] [3].

Property Value / Description
CAS Number 6270-16-2 [4] [2] [3]
Molecular Formula C₄H₉NO₃ [4] [2] [3]
Molecular Weight 119.12 g/mol [4] [2] [3]
IUPAC Name 3-nitrobutan-2-ol [2]
Form Liquid [1] [3]
Purity 98% (commonly available) [1] [3]
Boiling Point 55 °C at 0.5 mmHg [1] [3]
Density 1.1 g/mL at 25 °C [1] [3]
Refractive Index n20/D 1.441 [1] [3]
Flash Point 91 °C (196 °F) - closed cup [1] [5]
pKa (Predicted) 7.36 ± 0.19 [3] [5]
Functional Groups Hydroxyl, Nitro, Amine [1]
Major Hazards Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1] [5]

Research Applications and Safety

The available information on the compound's use in scientific research is general, and specific methodological details are not provided in the search results.

  • Research Contexts: this compound is described as a reagent for synthesizing organic compounds, a catalyst in polymer production, and a starting material for fluorescent dyes [4]. One specific application cited is its use in studying the oxidation mechanism of methylethylketoxime and acetoxime in the liver microsomes of rats, mice, and humans [1].
  • Enzymatic Oxidation: The compound undergoes oxidation catalyzed by the enzyme nitroalkane oxidase isolated from Fusarium oxysporum extracts [1]. The following diagram outlines this basic experimental workflow, though specific conditions are not detailed in the search results.

G Start Start Experiment PrepEnzyme Prepare Nitroalkane Oxidase (From Fusarium oxysporum) Start->PrepEnzyme PrepSubstrate Prepare this compound Substrate Solution Start->PrepSubstrate Incubate Incubate Enzyme and Substrate PrepEnzyme->Incubate PrepSubstrate->Incubate Monitor Monitor Oxidation Reaction Incubate->Monitor Analyze Analyze Products Monitor->Analyze

Experimental workflow for enzymatic oxidation of this compound [1].

  • Safety and Handling: Personal protective equipment (PPE) including eyeshields, gloves, and suitable respirator filters is required [1]. It is a combustible liquid and should be stored accordingly [1].

G Hazard This compound Hazards H315 H315: Causes skin irritation Hazard->H315 H319 H319: Causes serious eye irritation Hazard->H319 H335 H335: May cause respiratory irritation Hazard->H335 PPE Required PPE: Eyeshields, Gloves, ABEK Respirator Filter H315->PPE H319->PPE H335->PPE

Key hazard statements and required personal protective equipment (PPE) [1] [5].

References

Comprehensive Application Notes and Protocols: 3-Nitro-2-Butanol as Substrate for Nitroalkane Oxidase Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Characterization and Properties

Structural and Chemical Identity

3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is a nitroalkane derivative characterized by the presence of both nitro functional groups and hydroxyl groups on adjacent carbon atoms. This unique molecular arrangement, with the nitro group at the 3-position and the hydroxyl group at the 2-position of a four-carbon butane chain, makes it particularly valuable for enzymatic studies. The compound typically exists as a mixture of isomers due to the presence of chiral centers, with commercial preparations often containing multiple stereochemical forms [1]. The molecular formula is C₄H₉NO₃, yielding a molecular weight of 119.12 g/mol [2].

Physicochemical Properties

The physical properties of this compound have been thoroughly characterized to facilitate experimental applications. As summarized in Table 1, this compound exists as a liquid at room temperature with defined boiling points under reduced pressure and characteristic density and refractive index values. The predicted pKa of approximately 7.36 indicates that, like other nitroalkanes, the α-protons adjacent to the nitro group exhibit significant acidity, enabling deprotonation to form nucleophilic nitronate species under physiological conditions [2]. This acidic nature is fundamental to its reactivity with nitroalkane oxidase.

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular Weight 119.12 g/mol - [2]
Physical State Liquid Room Temperature [1]
Boiling Point 55 °C 0.5 mmHg [1] [2]
Density 1.1 g/mL 25 °C [1] [2]
Refractive Index n₂₀/D 1.441 20°C [1]
Flash Point 91-96 °C Closed cup [1] [2]
Predicted pKa 7.36 ± 0.19 - [2]
Functional Group Reactivity

The dual functionality of this compound provides distinctive chemical behavior. The nitro group exhibits strong electron-withdrawing characteristics, activating adjacent carbon atoms for deprotonation and subsequent nucleophilic attack. Simultaneously, the hydroxyl group contributes to the compound's polarity and potential for hydrogen bonding interactions. This combination of functional groups enables participation in various chemical transformations, most notably as a substrate for flavoenzymes like nitroalkane oxidase and potentially in non-enzymatic condensation reactions with carbonyl compounds [3].

Nitroalkane Oxidase Enzyme System

Biological Sources and Physiological Role

Nitroalkane oxidase (NAO; EC 1.7.3.1) is a flavoprotein oxidase initially identified in various microorganisms, including Fusarium oxysporum and Streptomyces ansochromogenes [4] [5]. This enzyme plays a physiological role in nitrogen metabolism by enabling microorganisms to utilize nitroalkanes as nitrogen sources. The enzyme is typically induced when the organism is grown in the presence of nitroethane or other nitroalkanes, leading to significant increases in protein expression levels [4]. NAO belongs to the acyl-CoA dehydrogenase (ACAD) superfamily despite catalyzing a fundamentally different reaction, sharing 23-27% sequence identity with family members [4].

Structural Characteristics

Structural studies reveal that NAO contains a FAD cofactor (flavin-adenine dinucleotide) covalently or non-covalently bound depending on the source. The enzyme from Fusarium oxysporum exemplifies the typical structural arrangement, with the FAD cofactor positioned within a conserved active site [4] [6]. The three-dimensional structure features a TIM barrel domain that binds the flavin cofactor and a C-terminal domain with a novel folding pattern [5]. The active site contains several conserved residues critical for catalysis, including Asp402 which serves as the active site base, Ser276, and Arg409, all positioned to interact with the substrate and cofactor [4].

Catalytic Mechanism

NAO catalyzes the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, with concurrent production of nitrite and hydrogen peroxide [4]. The detailed mechanism has been elucidated through a combination of structural studies, site-directed mutagenesis, and analysis of reaction intermediates. As illustrated in Figure 1, the catalytic cycle begins with deprotonation of the nitroalkane substrate by the active site base (Asp402) to form the nitronate anion. This anion subsequently attacks the N5 position of the flavin cofactor, forming a covalent adduct. Elimination of nitrite produces an electrophilic iminium intermediate, which undergoes nucleophilic attack by water to yield the carbonyl product and reduced flavin. Finally, the reduced flavin is reoxidized by molecular oxygen, generating hydrogen peroxide and completing the catalytic cycle [4] [6].

G NAO NAO S1 Neutral Nitroalkane NAO->S1 Binding S2 Nitronate Anion S1->S2 Deprotonation by Asp402 S3 N5-Flavin Adduct S2->S3 Nucleophilic Attack on FAD S4 Iminium Intermediate S3->S4 Nitrite Elimination NO2 Nitrite S3->NO2 Released S5 Carbonyl Product + Reduced FAD S4->S5 Hydrolysis S6 Oxidized FAD + H₂O₂ S5->S6 FAD Reoxidation O2 O₂ O2->S6 Oxidation H2O H₂O H2O->S4 Nucleophilic Addition

Figure 1: Catalytic Mechanism of Nitroalkane Oxidase. The enzyme catalyzes the oxidation of nitroalkanes to carbonyl compounds via a covalent flavin intermediate.

Experimental Protocols

Enzyme Assay Procedure
3.1.1 Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0. The optimal pH for NAO activity is typically around 8.0, as determined by kinetic analyses [4].
  • Substrate Solution: Prepare a stock solution of this compound in the assay buffer. Concentration ranges of 0.5-30 mM are appropriate for kinetic studies, with Km values typically around 2-3 mM for related nitroalkanes [4].
  • Enzyme Preparation: Dilute purified NAO to appropriate concentration in assay buffer. Maintain enzymes on ice until use. Specific activity can vary based on purification method and enzyme source.
3.1.2 Spectrophotometric Assay

The continuous spectrophotometric assay monitors NADH oxidation or nitrite formation:

  • Reaction Setup: In a quartz cuvette, add 980 μL of assay buffer and 10 μL of substrate solution for a final volume of 1 mL.
  • Baseline Measurement: Record baseline absorbance at 340 nm for 30-60 seconds.
  • Reaction Initiation: Add 10 μL of enzyme solution (appropriately diluted), mix rapidly by inversion.
  • Data Collection: Monitor absorbance change at 340 nm for 2-5 minutes.
  • Initial Rate Calculation: Determine the linear portion of the progress curve to calculate reaction velocity.
3.1.3 Nitrite Detection Assay

For discontinuous assays measuring nitrite production:

  • Incubation: Combine enzyme and substrate in appropriate buffer and incubate at 30°C.
  • Reaction Termination: Remove aliquots at timed intervals and add to an equal volume of 1% (w/v) sulfanilamide in 1M HCl.
  • Color Development: After 5 minutes, add an equal volume of 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.
  • Measurement: After 10 minutes, measure absorbance at 540 nm.
  • Quantification: Compare to a sodium nitrite standard curve for quantification.
Substrate Preparation and Handling
3.2.1 Stock Solution Preparation
  • Standard Solution: Prepare 100 mM stock solution of this compound in appropriate buffer. For organic solvent solubility, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be used at final concentrations not exceeding 5% (v/v) to avoid enzyme inhibition.
  • Storage Conditions: Store stock solutions at -20°C protected from light for long-term stability. Under these conditions, solutions remain stable for several months.
  • Quality Assessment: Monitor substrate integrity by thin-layer chromatography or NMR spectroscopy if extended storage is required.
3.2.2 Concentration Verification
  • Spectrophotometric Analysis: Determine exact concentration of substrate solutions by measuring absorbance at 270 nm (ε ≈ 15-20 M⁻¹cm⁻¹ for nitroalkanes) or using appropriate molar extinction coefficients.
  • Titration Methods: For precise quantification, alkaline titration of the nitronate form can be employed.
Product Analysis and Characterization
3.3.1 Carbonyl Compound Detection
  • Derivatization: React aliquots of the reaction mixture with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives.
  • Chromatographic Separation: Analyze DNPH derivatives by reverse-phase HPLC with UV detection at 360 nm.
  • Alternative Method: Direct analysis of carbonyl compounds by GC-MS after extraction with appropriate organic solvents.
3.3.2 Nitrite Quantification
  • Colorimetric Assay: As described in section 3.1.3, the Griess reaction provides sensitive detection of nitrite down to micromolar concentrations.
  • Ion Chromatography: For precise quantification, ion chromatography with conductivity detection offers superior specificity and sensitivity.
3.3.3 Hydrogen Peroxide Measurement
  • Peroxidase-Coupled Assay: Utilize horseradish peroxidase with various chromogenic substrates (e.g., o-dianisidine, ABTS) for continuous monitoring.
  • Fluorometric Assay: Employ Amplex Red reagent for highly sensitive detection of H₂O₂ production.

Table 2: Kinetic Parameters for Nitroalkane Oxidase with Various Substrates

Substrate kcat (s⁻¹) Km (mM) kcat/Km (mM⁻¹s⁻¹) Experimental Conditions
Nitroethane 15 ± 1 2.3 ± 0.2 6.3 ± 0.4 pH 8.0, 30°C [4]
This compound Data not available Data not available Data not available Presumed similar to nitroethane
1-Nitrohexane Rapid substrate Not determined Not determined Used in trapping studies [6]
D402E Mutant 3.1 ± 0.1 14.6 ± 0.8 0.21 ± 0.01 pH 8.0, 30°C [4]
S276A Mutant 1.0 ± 0.01 3.3 ± 0.2 0.30 ± 0.02 pH 8.0, 30°C [4]

Research Applications

Enzyme Mechanism Elucidation

This compound serves as a valuable substrate for probing the catalytic mechanism of nitroalkane oxidase. The compound's defined stereochemistry and functionalization pattern enable detailed investigation of substrate specificity and stereoelectronic effects in the enzymatic reaction. Studies with this substrate have contributed to understanding the proton abstraction step, which is fully rate-limiting in the reductive half-reaction of NAO [4]. The temperature dependence of kinetic isotope effects with nitroethane analogs has revealed significant decreases in ΔH‡ for the enzyme-catalyzed reaction compared to the non-enzymatic process, providing insights into the transition state stabilization [4].

Intermediate Trapping Studies

The reactivity of this compound and related nitroalkanes enables trapping of catalytic intermediates. When NAO turns over substrates in the presence of cyanide, the enzyme loses activity as cyanide traps the proposed electrophilic imine intermediate [4] [6]. Mass spectrometric analysis of the isolated cofactor with various substrates supports identification of the N5-adduct, providing direct evidence for the proposed mechanism. The kinetic competency of this intermediate has been established using deuterium kinetic isotope effects and rapid-reaction kinetics, confirming its role in the catalytic cycle rather than as a side product [4].

Site-Directed Mutagenesis Investigations

This compound serves as a useful substrate for characterizing the effects of active site mutations on NAO function. As summarized in Table 2, mutation of the active site base (Asp402) to asparagine results in complete loss of activity with neutral nitroalkanes, while the D402E mutant retains reduced activity [4]. Similarly, mutations of other active site residues (Ser171, Ser276, Tyr398, Arg409) produce distinct effects on catalytic efficiency, substrate binding, and the reductive half-reaction [4]. These studies highlight the critical roles of multiple active site residues in positioning the substrate, facilitating proton transfer, and stabilizing reaction intermediates.

Biocatalytic Applications

The NAO-catalyzed oxidation of this compound represents a potential biocatalytic route to corresponding carbonyl compounds. This transformation is particularly valuable because it accomplishes simultaneous functional group interconversion from nitro to carbonyl with preservation of the carbon skeleton. Recent developments in artificial nitroalkane oxidase systems using flavins or ethylene-bridged flavinium salts demonstrate the potential for designing biomimetic catalysts that operate via similar mechanisms [7]. These systems achieve oxidation of primary nitroalkanes to aldehydes under optimized conditions of solvent, base, temperature, and oxygen pressure, with the resulting aldehydes subsequently reacting with other nitroalkane molecules to form β-nitroalcohols [7].

Safety Considerations and Regulatory Information

Hazard Classification

This compound requires careful handling based on its hazard profile. According to safety data, the compound is classified as causing eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2), and may specific target organ toxicity upon single exposure (STOT SE 3) with the respiratory system identified as the target organ [1]. Appropriate personal protective equipment including eyeshields, gloves, and type ABEK (EN14387) respirator filters is recommended when handling this compound, particularly in powdered form or concentrated solutions [1].

Storage and Handling
  • Storage Conditions: Classify as Category 10 combustible liquid. Store in tightly sealed containers under inert atmosphere at 2-8°C for long-term stability.
  • Handling Precautions: All operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.
  • Stability Considerations: Nitroalkanes may decompose under strong acidic or basic conditions. Compatibility with other chemicals should be verified before experimentation.
Disposal Guidelines
  • Chemical Inactivation: Nitro compounds should be transformed into less hazardous substances before disposal. Reduction to amines with zinc and hydrochloric acid represents one potential inactivation method.
  • Regulatory Compliance: Follow all local, regional, and national regulations for disposal of organic nitro compounds. Consult safety data sheets for specific guidance.

Troubleshooting and Technical Notes

Common Experimental Issues
  • Substrate Instability: this compound may undergo slow decomposition under acidic conditions or upon prolonged storage. Monitor purity by TLC or NMR periodically.
  • Enzyme Inactivation: NAO may lose activity during purification or storage. Include protease inhibitors during purification and utilize appropriate storage buffers with stabilizing agents.
  • Non-linear Kinetics: Deviations from Michaelis-Menten behavior may indicate substrate inhibition at high concentrations or enzyme instability during assay.
Optimization Strategies
  • pH Profile: Determine optimal pH for each enzyme preparation, as mutations may alter pH sensitivity.
  • Temperature Effects: Standard assays at 30°C provide reproducible results, but temperature optimization may enhance activity for specific applications.
  • Cofactor Requirements: Ensure adequate FAD concentrations for enzymes requiring non-covalent cofactor association.

Conclusion

This compound serves as a versatile substrate for investigating the structure-function relationships and catalytic mechanism of nitroalkane oxidase. Its well-characterized physicochemical properties and defined reactivity pattern enable detailed enzymatic studies, from steady-state kinetics to intermediate trapping experiments. The protocols outlined herein provide comprehensive guidance for researchers exploring NAO biochemistry, with emphasis on experimental reproducibility and safety considerations. As interest in flavin-dependent enzymes and their biocatalytic applications continues to grow, this compound remains a valuable tool for mechanistic enzymology and enzyme engineering studies.

References

Application Notes and Protocols for 3-Nitro-2-Butanol in Enzymatic and Metabolic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Safety Profile

3-Nitro-2-butanol (CAS 6270-16-2) is a nitro-alcohol compound that appears in scientific research primarily as a metabolite in oxidative biotransformation studies [1]. This document provides a consolidated overview of its known properties and applications to assist researchers in drug development and metabolic studies.

Basic Chemical Properties

The table below summarizes the key physicochemical data for this compound [2] [3] [4].

Table 1: Physicochemical Properties of this compound

Property Value / Description Conditions
CAS Number 6270-16-2
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Assay/Purity 98% (typical, mixture of isomers) [2]
Physical Form Liquid [2]
Boiling Point 55 °C at 0.5 mmHg [2]
Density 1.1 g/mL at 25 °C [2]
Refractive Index n20/D 1.441 [2]
Flash Point 91 °C (196 °F) closed cup [2] [4]
Safety and Handling Information

Proper handling is essential due to the compound's hazardous nature [2] [4].

Table 2: Safety Profile of this compound

Aspect Classification/Information
GHS Signal Word Warning [4]

| Hazard Statements | H319: Causes serious eye irritation. H315: Causes skin irritation. H335: May cause respiratory irritation [4] | | Target Organ | Respiratory System [2] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type ABEK (EN14387) respirator filter [2] | | Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [4] |

Known Application in Metabolic Research

Context in Scientific Literature

The primary research context for this compound is a study investigating the slow oxidation of acetoxime and methylethyl ketoxime (MEKO) in liver microsomes from rats, mice, and humans [1]. In this study, this compound was identified as one of several minor metabolites formed alongside the primary nitronate products [1]. This suggests its role is more that of an intermediate or secondary product in the broader metabolic pathway of ketoximes.

Experimental Protocol from Literature

The following methodology is adapted from the comparative study that identified this compound as a metabolite [1].

Protocol: Investigation of Ketoxime Metabolites in Liver Microsomes

1. Objective To analyze the oxidative biotransformation of methylethyl ketoxime (MEKO) and acetoxime to their corresponding nitronates and minor metabolites, including this compound, using liver microsomes from multiple species.

2. Materials and Equipment

  • Test Compounds: Methylethyl ketoxime (MEKO) or acetoxime.
  • Biological System: Liver microsomes from rats, mice, and humans.
  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate).
  • Inhibitors/Inducers (Optional): n-Octylamine, diethyldithiocarbamate (inhibitors); cytochrome P450 inducers for pre-treatment studies.
  • Extraction Solvent: n-Hexane.
  • Analytical Instrumentation: Gas Chromatography/Mass Spectrometry with Negative Chemical Ionization (GC/MS-NCI).
  • General Lab Equipment: Incubator/shaker water bath, microcentrifuges, pipettes.

3. Procedure Step 3.1: Incubation Setup Prepare incubation mixtures containing:

  • Liver microsomes (active protein concentration must be determined and optimized).
  • The target ketoxime (MEKO or acetoxime) at a suitable substrate concentration.
  • NADPH-generating system or directly added NADPH.
  • Suitable buffer (e.g., phosphate buffer, pH 7.4) to maintain physiological pH.

Step 3.2: Control Preparations Run parallel control reactions that are:

  • Devoid of NADPH (to confirm enzyme-dependent metabolism).
  • Devoid of the ketoxime substrate (blank).

Step 3.3: Incubation and Metabolism

  • Incubate the reaction mixtures at 37°C for a defined period (time-dependence should be established).
  • Gently agitate to ensure mixing.

Step 3.4: Post-Incubation Processing

  • Terminate the reactions, typically by denaturing proteins or rapid cooling.
  • Subject the mixture to tautomeric equilibration to ensure all nitronate forms are converted for detection.
  • Extract metabolites by vigorously mixing with n-hexane.
  • Separate organic and aqueous phases by centrifugation.

Step 3.5: Metabolite Analysis

  • Analyze the n-hexane extract using GC/MS-NCI.
  • Identify this compound and other metabolites (like 2-nitrobutane) by comparison with authentic standards based on retention time and mass fragmentation.
  • Quantitate metabolites using calibrated standard curves. The cited study had a limit of detection of 250 fmol for the nitronates per injection volume [1].

4. Key Experimental Observations from Literature

  • The formation of this compound and other metabolites was dependent on incubation time, protein concentration, and the presence of NADPH [1].
  • Metabolism could be modulated: induced by pre-treating animals with cytochrome P450 inducers and reduced by adding metabolic inhibitors like n-octylamine [1].
  • The rate of oxidation (Vmax) for MEKO differed among species: 1.1 nmol/min/mg (mice), 0.5 nmol/min/mg (humans), and 0.1 nmol/min/mg (rats) [1].

Experimental Workflow and Metabolic Pathway Visualization

The following diagrams, created using Graphviz DOT language, illustrate the general experimental workflow and the proposed metabolic context for this compound.

Experimental Workflow Diagram

G Start Start: Prepare Liver Microsomes Step1 Incubate with Ketoxime & NADPH Start->Step1 Step2 Terminate Reaction & Tautomeric Equilibration Step1->Step2 Step3 Extract with n-Hexane Step2->Step3 Step4 Analyze by GC/MS-NCI Step3->Step4 Step5 Identify & Quantify Metabolites Step4->Step5 End Data Analysis & Reporting Step5->End

Diagram Title: Experimental Workflow for Metabolite Analysis

Proposed Metabolic Context Diagram

This diagram places this compound within the broader metabolic pathway as suggested by the research [1].

G MEKO Methylethyl Ketoxime (MEKO) P450 Cytochrome P450 Oxidation (NADPH-dependent) MEKO->P450 Nitronate Primary Nitronate (2-Nitrobutane) P450->Nitronate Main Path MinorPath Minor Metabolic Pathway P450->MinorPath Minor Path Metabolite This compound (Diastereoisomers) MinorPath->Metabolite EndPoint Further Metabolism Metabolite->EndPoint

Diagram Title: Proposed Metabolic Pathway for MEKO

Conclusion and Research Implications

The current scientific data positions this compound as a specific, though minor, metabolite in the oxidative transformation of certain ketoximes like MEKO in mammalian liver systems [1]. Its formation confirms that the oxidative biotransformation of these tumorigenic ketoximes involves multiple pathways beyond simple conversion to nitronates.

Further research could focus on:

  • Elucidating the precise enzymatic mechanism responsible for the formation of this compound.
  • Investigating the potential biological activity or toxicity of this and related nitro-alcohol metabolites.
  • Determining if its formation is a consistent biomarker for ketoxime exposure or metabolism across different test systems.

References

Comprehensive Application Notes and Protocols for Studying 3-Nitro-2-butanol Metabolism in Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Nitro-2-butanol and Hepatic Metabolism

This compound represents a class of nitro-containing aliphatic alcohols whose metabolic fate remains poorly characterized in current scientific literature. Understanding the metabolic stability and biotransformation pathways of such compounds is crucial in pharmaceutical development and toxicological risk assessment. The presence of both nitro group and alcohol functionality in its molecular structure suggests potential complexity in its metabolic handling, possibly involving multiple enzyme systems. Liver microsomes provide an excellent in vitro system for preliminary metabolic studies as they contain membrane-bound drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms and uridine glucuronosyltransferases (UGTs), while excluding most cytosolic enzymes that might complicate the metabolic picture.

The hepatic microsomal fraction is derived from the endoplasmic reticulum of hepatocytes and contains the major phase I oxidative enzymes, including the cytochrome P450 superfamily, which are responsible for the metabolism of approximately 70-80% of clinically used drugs. According to recent protocols, microsomes are prepared through differential centrifugation of liver homogenates, first at 10,000×g to obtain the S9 fraction, followed by ultracentrifugation at 100,000×g to pellet the microsomal vesicles [1] [2]. These preparations retain metabolic activity when properly stored at -80°C and can be used to predict in vivo hepatic clearance, identify metabolic soft spots, and screen for potentially reactive metabolites.

Chemical Properties and Metabolic Characteristics

Structural Features and Physicochemical Properties
  • Molecular structure: this compound contains both a nitro functional group and a secondary alcohol moiety, creating two potential sites for metabolic modification

  • Physicochemical properties: The nitro group confers strong electron-withdrawing properties that may influence the reactivity of the adjacent carbon atoms and affect the molecule's overall polarity and hydrogen-bonding capacity

  • Enzyme interactions: The compound's small molecular weight and polar character suggest potential affinity for enzymes that prefer small, relatively polar substrates, such as CYP2E1, which is known to metabolize ethanol, acetone, and other small molecules [3]

Preliminary Metabolic Considerations

Based on its structural features, this compound may undergo several potential metabolic transformations:

  • Phase I metabolism: Oxidation of the secondary alcohol group to yield the corresponding ketone (3-nitro-butanone) or reduction of the nitro group to an amine functionality

  • Phase II metabolism: Direct conjugation of the alcohol group via glucuronidation or sulfation, potentially competing with oxidative pathways

  • Special considerations: The nitro group itself may undergo reduction to nitroso, hydroxylamine, or amine derivatives, which could have toxicological implications

Table 1: Key Characteristics of this compound

Property Description Potential Metabolic Implication
Functional groups Secondary alcohol + nitro group Multiple potential metabolic targets
Molecular size Small molecule Likely substrate for CYP2E1 [3]
Polarity Moderate (due to nitro and alcohol) May require minimal phase I metabolism for excretion
Potential metabolites Ketone, reduced amines, conjugates Complex metabolic profile possible

Metabolic Pathways and Enzyme Involvement

Expected Primary Metabolic Pathways

This compound is anticipated to undergo several biotransformation routes based on its structural features and known metabolic principles for similar compounds. The secondary alcohol moiety presents a likely site for oxidation catalyzed by alcohol dehydrogenases or cytochrome P450 enzymes, potentially yielding the corresponding ketone derivative, 3-nitrobutanone. Simultaneously, the nitro group may undergo reduction via nitroreductases or CYP-mediated reactions to form nitroso and hydroxylamine intermediates, potentially culminating in an amine derivative. These phase I transformations may be followed by phase II conjugation reactions, particularly glucuronidation of the alcohol functionality or conjugation of amine metabolites via acetylation or sulfation.

The structural similarity of this compound to other small aliphatic compounds suggests potential involvement of specific CYP isoforms. CYP2E1, which demonstrates preference for small, relatively polar molecules including ethanol, acetone, and halogenated hydrocarbons, may participate in its oxidative metabolism [3]. This isoform is particularly noteworthy as it contributes to approximately 7% of total hepatic CYP protein content and is known to be inducible by ethanol and certain other substrates. Additional CYP isoforms that may contribute to metabolism include CYP3A4 and CYP2C9, depending on the compound's specific binding characteristics.

Potential for Cooperative Binding and Allosteric Effects

Recent research has revealed that cooperative interactions are more common in CYP metabolism than previously recognized, particularly for CYP2E1. Studies with styrene and related compounds have demonstrated that CYP2E1 can exhibit positive cooperativity, where binding of one substrate molecule enhances the enzyme's affinity for subsequent molecules [4]. This phenomenon results in sigmoidal kinetic profiles rather than classic Michaelis-Menten kinetics. Similarly, this compound may demonstrate such allosteric effects during metabolism, potentially leading to concentration-dependent changes in metabolic efficiency that could impact predictions of in vivo clearance.

The potential for molecular cooperativity warrants careful consideration in experimental design, as traditional single-concentration approaches may miss important kinetic complexities. For this compound, which shares structural similarities with known cooperative CYP2E1 substrates, thorough kinetic characterization across a wide concentration range is recommended to detect potential sigmoidal kinetics or substrate inhibition patterns. Such detailed analysis provides more accurate parameters for predicting metabolic clearance and potential drug-drug interactions in subsequent development stages.

G This compound Metabolic Pathways cluster_phaseI Phase I Metabolism cluster_phaseII Phase II Conjugation Compound This compound Oxidation Oxidation (CYP2E1, CYP3A4) Compound->Oxidation CYP450 Reduction Nitro Reduction (Nitroreductases) Compound->Reduction Reductive Enzymes Hydrolysis Hydrolysis Compound->Hydrolysis Esterases Glucuronidation Glucuronidation (UGT Enzymes) Compound->Glucuronidation Sulfation Sulfation (SULT Enzymes) Compound->Sulfation Ketone 3-Nitrobutanone Oxidation->Ketone Amine Amino-alcohol Derivatives Reduction->Amine Fragments Hydrolytic Fragments Hydrolysis->Fragments Ketone->Glucuronidation If hydroxyl present Excretion Biliary/Renal Excretion Ketone->Excretion Acetylation Acetylation (NAT Enzymes) Amine->Acetylation Amine->Excretion Fragments->Excretion Glucuronide O-Glucuronide Conjugate Glucuronidation->Glucuronide Sulfate Sulfate Conjugate Sulfation->Sulfate Acetyl Acetylated Derivative Acetylation->Acetyl Glucuronide->Excretion Sulfate->Excretion Acetyl->Excretion

Experimental Workflow for Metabolic Profiling

Overall Study Design

A comprehensive metabolic stability assessment for this compound should integrate multiple experimental approaches to fully characterize its metabolic fate in liver microsomal systems. The initial screening phase focuses on determining intrinsic clearance using pooled human liver microsomes under standardized conditions. Subsequent reaction phenotyping studies employ chemical inhibitors and recombinant CYP enzymes to identify the specific enzymes responsible for observed metabolic transformations. Finally, metabolite identification experiments utilizing high-resolution mass spectrometry provide structural characterization of the major biotransformation products, completing the metabolic profile.

The integrated workflow begins with microsome preparation and qualification, proceeds through incubation optimization, and culminates in analytical method development and sample analysis. This systematic approach ensures reliable and reproducible results that can effectively inform later-stage development decisions. Each experimental phase includes appropriate quality control measures, such as inclusion of positive control substrates with known metabolic characteristics (e.g., testosterone for specific CYP activities) and verification of linear reaction conditions with respect to time and protein concentration [2].

Critical Experimental Considerations

Several methodological factors require careful optimization to ensure accurate assessment of this compound metabolism. The organic solvent concentration in incubation mixtures should be maintained below 1% (v/v) to avoid enzyme inhibition, with acetonitrile preferred for compounds with aqueous solubility limitations [2]. The protein concentration and incubation time must be validated to ensure metabolic consumption remains within initial rate conditions (typically <15% substrate depletion). Additionally, the potential for non-P450 metabolism should be considered through inclusion of appropriate cofactors for UGT activities (UDPGA, alamethicin, MgCl₂) when assessing phase II conjugation.

Special attention should be given to the redox properties of the nitro group, which may present analytical challenges or unusual metabolic behavior. The incubation atmosphere (aerobic vs. anaerobic conditions) may significantly influence the reduction potential of the nitro group, potentially requiring modified experimental conditions to fully characterize this metabolic pathway. Furthermore, the chemical stability of this compound and its metabolites under incubation conditions should be verified through appropriate control experiments in the absence of NADPH or with heat-inactivated microsomes.

G Experimental Workflow for Metabolic Profiling cluster_parallel Start Study Design & Objective Definition MicrosomePrep Microsome Preparation/Thawing Start->MicrosomePrep IncubationOpt Incubation Condition Optimization MicrosomePrep->IncubationOpt Stability Metabolic Stability Assessment IncubationOpt->Stability Phenotyping Reaction Phenotyping (Enzyme Identification) IncubationOpt->Phenotyping MetaboliteID Metabolite Identification & Characterization IncubationOpt->MetaboliteID StabilityMethods • Time course • Protein linearity • Multiple concentrations Stability->StabilityMethods PhenotypingMethods • Chemical inhibitors • Recombinant enzymes • Antibody inhibition Phenotyping->PhenotypingMethods MetaboliteMethods • HPLC-MS/MS • High-resolution MS • NMR structure elucidation MetaboliteID->MetaboliteMethods StabilityResults Intrinsic Clearance Half-life StabilityMethods->StabilityResults PhenotypingResults Major Metabolizing Enzymes PhenotypingMethods->PhenotypingResults MetaboliteResults Metabolite Structures Biotransformation Map MetaboliteMethods->MetaboliteResults Integration Data Integration & Interpretation StabilityResults->Integration PhenotypingResults->Integration MetaboliteResults->Integration Report Final Study Report Integration->Report

Detailed Experimental Protocols

Liver Microsome Incubation Protocol
5.1.1 Materials and Reagents
  • Liver microsomes: Pooled human liver microsomes (0.5-20 mg/mL protein concentration), stored at -80°C until use
  • Buffer system: 100 mM potassium phosphate buffer, pH 7.4
  • Cofactor system: 20 mM NADPH (freshly prepared in phosphate buffer) for CYP activities
  • Additional cofactors for UGT activities: 5 mM UDPGA, 25 μg/mL alamethicin, 1 mM MgCl₂
  • Test compound: this compound (prepare 100× stock solution in acetonitrile)
  • Termination solvent: Ice-cold ethyl acetate or acetonitrile with internal standard
  • Equipment: Water bath or incubator (37°C), centrifuge, liquid handling equipment, LC-MS/MS system
5.1.2 Step-by-Step Procedure
  • Microsome thawing: Slowly thaw frozen microsomes on ice or in a refrigerator at 4°C. Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended) to preserve enzymatic activity [2]

  • Reaction mixture preparation: For a standard 200 μL incubation volume, combine:

    • 183 μL of 100 mM phosphate buffer (pH 7.4)
    • 2 μL of 100× this compound stock solution (final concentration typically 1-50 μM)
    • 5 μL of liver microsomes (20 mg/mL stock, final concentration 0.5 mg/mL)
  • Pre-incubation: Warm the mixture in a water bath at 37°C for 5 minutes to achieve temperature equilibrium

  • Reaction initiation: Add 10 μL of 20 mM NADPH solution (final concentration 1 mM) to initiate the reaction. For UGT activity assessment, also include UDPGA, alamethicin, and MgCl₂ at this stage

  • Incubation: Maintain reactions at 37°C with gentle agitation for predetermined time points (typically 0, 5, 15, 30, 45, 60 minutes)

  • Reaction termination: At appropriate time points, remove aliquots and mix with 200 μL of ice-cold termination solvent

  • Sample processing: Vortex samples vigorously for 1 minute, then centrifuge at 14,000×g for 10 minutes to precipitate protein

  • Analysis: Transfer supernatant to autosampler vials for LC-MS/MS analysis

Table 2: Standard Incubation Conditions for Metabolic Stability Assessment

Parameter Standard Condition Range for Optimization Purpose
Microsomal protein 0.5 mg/mL 0.1-1 mg/mL Ensure linearity with protein concentration
Incubation time 60 min 0-60 min (multiple timepoints) Determine initial rate conditions
Substrate concentration 10 μM 1-100 μM Mimic therapeutic levels, avoid saturation
NADPH concentration 1 mM 0.5-2 mM Ensure cofactor saturation
Organic solvent <1% (v/v) 0.1-1% Minimize enzyme inhibition
Control Experiments and Quality Assurance

Comprehensive control experiments are essential to distinguish enzymatically catalyzed metabolism from non-enzymatic degradation and to verify the validity of experimental results. The following controls should be included in every experimental series:

  • Zero-time control: Reactions terminated immediately after NADPH addition (t=0) to account for non-specific binding or analytical interference
  • Negative control: Incubations without NADPH cofactor to assess non-NADPH-dependent metabolism or chemical instability
  • Heat-inactivated control: Microsomes pre-heated at 45°C for 30 minutes before incubation to confirm enzyme-dependent metabolism
  • Positive control: Parallel incubations with known CYP substrate (e.g., testosterone for CYP3A4, chlorzoxazone for CYP2E1) to verify microsomal activity

Analytical quality controls should include calibration standards, quality control samples at low, medium, and high concentrations, and internal standards to monitor instrument performance. The linearity of metabolite formation with respect to time and protein concentration must be established under the chosen conditions to ensure measurement of initial reaction rates rather than substrate depletion or product inhibition effects.

Analytical Methodologies

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the cornerstone analytical technique for comprehensive metabolite profiling of this compound and its transformation products [5] [6]. The chromatographic separation should be optimized to resolve the parent compound from its metabolites, which may exhibit diverse physicochemical properties depending on their biotransformation pathways. For the relatively polar character of this compound and its potential metabolites, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with polar endcapping may provide superior separation compared to conventional C18 columns, particularly for early-eluting polar metabolites.

The mass spectrometric detection should include both full-scan experiments to enable detection of unexpected metabolites and targeted multiple reaction monitoring (MRM) for sensitive quantification of the parent compound and major anticipated metabolites. The nitro group in the parent compound may influence ionization efficiency and fragmentation patterns, potentially resulting in characteristic neutral losses of NO (30 Da), NO₂ (46 Da), or HNO (31 Da) that can serve as diagnostic indicators for metabolites retaining the nitro functionality. High-resolution mass spectrometry is particularly valuable for obtaining accurate mass measurements that enable confident elemental composition assignment for novel metabolites.

Alternative Detection Strategies

Charged aerosol detection (CAD) represents a valuable complementary technique when analyzing compounds with poor UV chromophores or variable ionization efficiency [6]. Unlike UV detection, which requires specific chromophores, CAD responds to non-volatile analytes regardless of their chemical structure, making it particularly suitable for metabolite screening where compounds may lack strong UV-absorbing moieties. The Corona CAD detector operates by nebulizing the HPLC effluent, evaporating the mobile phase, and detecting the resulting non-volatile particles via charge transfer mechanisms. This technique offers uniform response factors across diverse chemical classes and provides sensitivity intermediate between UV and MS detection.

For specialized applications focusing on specific metabolite classes, pre-column derivatization approaches may enhance detection sensitivity or improve chromatographic behavior. While this compound itself may not require derivatization, certain metabolites (particularly amine derivatives resulting from nitro reduction) could benefit from reaction with fluorogenic or chromogenic reagents to enhance their detectability. However, such approaches must be carefully validated to ensure they don't introduce artifacts or selectively detect only a subset of metabolites, potentially missing important biotransformation pathways.

Table 3: Recommended HPLC-MS Conditions for Metabolite Profiling

Parameter Recommended Setting Alternative Options Notes
Column HILIC or polar-enhanced C18 ZIC-HILIC, Ascentis Express HILIC Improved retention of polar metabolites
Mobile phase Ammonium formate/acetonitrile with formic acid Ammonium acetate/acetonitrile with acetic acid MS-compatible buffers
Gradient 5-95% aqueous over 15-20 min Shallow gradients for complex mixtures Balance resolution vs. run time
Ionization mode ESI positive and negative APCI for less polar metabolites Coverage for diverse metabolites
MS scan mode Full scan + data-dependent MS/MS Targeted MRM for quantification Structural information + sensitivity
Detection High-resolution Orbitrap/MS Triple quadrupole for quantification Accurate mass for unknown IDs

Data Interpretation and Kinetic Analysis

Metabolite Identification and Structural Elucidation

Comprehensive metabolite identification begins with careful examination of full-scan mass spectrometry data to detect potential metabolites based on characteristic mass shifts from the parent compound. For this compound, expected common biotransformations include oxidation (+16 Da, +14 Da for ketone formation), reduction (-30 Da for nitro to amine), and conjugation reactions (+176 Da for glucuronidation, +80 Da for sulfation). Modern mass spectrometry software typically includes metabolite prediction algorithms that can facilitate this process by highlighting chromatographic peaks with mass differences corresponding to common metabolic reactions.

Structural confirmation of tentative metabolite identifications requires interpretation of MS/MS fragmentation patterns. The parent compound this compound should undergo extensive fragmentation studies to establish its characteristic fragmentation pathways and identify diagnostic product ions that can be tracked in metabolite spectra. For example, fragments containing the nitro group may exhibit characteristic neutral losses, while the alcohol moiety may undergo dehydration. Comparison of metabolite fragmentation patterns with those of the parent compound often reveals conserved structural features and highlights sites of modification, enabling partial or complete structural elucidation even without authentic standards.

Kinetic Analysis and Parameter Determination

Metabolic kinetic parameters provide quantitative measures of metabolic efficiency that enable prediction of in vivo clearance and potential drug-drug interactions. For this compound, substrate depletion approaches can yield apparent intrinsic clearance values, while metabolite formation methods allow determination of classic Michaelis-Menten parameters (Vmax and Km) for specific metabolic pathways. These experiments require incubation of the compound across a range of concentrations (typically 0.1-10× anticipated Km) under initial rate conditions with determination of either substrate depletion or metabolite formation rates.

The potential for atypical kinetics, particularly given CYP2E1's documented capacity for cooperative interactions with small molecules [4], necessitates careful evaluation of kinetic models. Standard Michaelis-Menten analysis should be compared with alternative models including Hill equations for sigmoidal kinetics and substrate inhibition models when activity decreases at high concentrations. Statistical comparison of model fit using F-tests or Akaike information criteria can identify the most appropriate kinetic model, ensuring accurate parameter estimation. These comprehensive kinetic analyses provide the foundation for robust predictions of metabolic behavior in subsequent in vivo studies.

Troubleshooting and Technical Considerations

Common Technical Challenges
  • Low metabolic turnover: If this compound demonstrates unexpectedly low metabolism in initial screens, consider increasing incubation time (up to 120 minutes), increasing microsomal protein concentration (up to 1 mg/mL), or adding cytochrome b5 to enhance CYP-mediated activities

  • Poor chromatographic retention: Highly polar metabolites may exhibit minimal retention on conventional reversed-phase columns. Implement HILIC methodologies or ion-pairing chromatography to improve retention and separation of early-eluting compounds [6]

  • Non-linear kinetics: If metabolite formation or substrate depletion demonstrates non-Michaelis-Menten behavior, expand the concentration range tested and employ appropriate kinetic models (Hill equation, substrate inhibition) that account for cooperative effects [4]

  • NADPH instability: Prepare NADPH solutions immediately before use and minimize exposure to light and air to maintain cofactor activity throughout extended incubations

Method Validation Considerations
  • Linearity verification: Confirm that metabolite formation is linear with time and protein concentration under all selected conditions; non-linearity suggests inadequate initial rate conditions

  • Recovery assessment: Determine extraction recovery for this compound and major metabolites by comparing extracted samples with standards prepared in blank matrix extracts

  • Matrix effects: Evaluate potential ion suppression or enhancement in mass spectrometric detection by post-column infusion of analyte during injection of extracted blank microsomal samples

  • Reproducibility: Establish intra-day and inter-day precision for metabolic measurements, with acceptance criteria typically set at <15% coefficient of variation for quantitative determinations

References

Application Notes and Protocols: 3-Nitro-2-Butanol in Drug Metabolism Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is an organic compound belonging to the nitro-alcohol family, which has emerged as a valuable compound in pharmaceutical and metabolic research. This transparent liquid possesses a potent scent and serves multiple purposes in scientific investigations, functioning both as a reagent for synthesizing organic compounds and as a catalyst in polymer production [1].

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound:

Table 1: Physicochemical Properties of this compound [2] [3] [4]

Property Value Unit Source/Notes
Molecular Formula C₄H₉NO₃ - -
Molecular Weight 119.12 g/mol -
Physical State Liquid - -
Density 1.1 g/mL at 25°C -
Boiling Point 55 °C at 0.5 mmHg -
Refractive Index n20/D 1.441 - -
Flash Point 91 °C (closed cup) -
Water Solubility No data available - -
Melting Point 21.25 °C Estimate

The compound's structure features both hydroxyl and nitro functional groups, enabling participation in various chemical transformations [2]. The SMILES string for this compound is CC(O)C(C)[N+]([O-])=O [2].

Safety and Handling Protocols

Hazard Identification

This compound requires careful handling as it presents specific hazards [3]:

  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
  • May cause respiratory irritation (H335)

The NFPA 704 hazard classification rates Health at 1, Flammability at 2, and Reactivity at 0 [3].

Personal Protective Equipment (PPE)

The following minimum PPE is required when handling this compound [3]:

  • Eye Protection: Safety glasses with side-shields
  • Hand Protection: Compatible chemical-resistant gloves
  • Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows air-purifying respirators are appropriate
  • Body Protection: Impervious clothing
Safe Handling Procedures

Handling Precautions [3]:

  • Avoid contact with skin and eyes
  • Avoid inhalation of vapor or mist
  • Keep away from sources of ignition - No smoking
  • Take measures to prevent the buildup of electrostatic charge
  • Handle in accordance with good industrial hygiene and safety practice
  • Wash hands before breaks and at the end of the workday

Storage Conditions [3]:

  • Keep container tightly closed in a dry and well-ventilated place
  • Store in a cool place
  • Keep away from heat, flames, and sparks
First Aid Measures

Table 2: First Aid Measures for this compound Exposure [3]

Exposure Route First Aid Measures
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols and Research Applications

Protocol 1: Oxidation Catalysis Study

This compound undergoes oxidation catalyzed by the nitroalkane oxidase enzyme isolated from extracts of Fusarium oxysporum [2]. This protocol outlines the experimental procedure for studying this oxidation process.

Materials:

  • This compound (CAS 6270-16-2)
  • Nitroalkane oxidase enzyme from Fusarium oxysporum
  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare the enzyme extract from Fusarium oxysporum using standard protein extraction protocols
  • Set up reaction mixtures containing:
    • 50 mM buffer (pH 7.0-7.5)
    • 1-10 mM this compound
    • Enzyme extract (0.1-1.0 mg/mL)
  • Incubate at 30°C with continuous shaking
  • Monitor reaction progress by:
    • Measuring absorbance changes spectrophotometrically
    • OR using HPLC to quantify substrate disappearance and product formation
  • Analyze data to determine kinetic parameters (Km, Vmax)
Protocol 2: Study of Oxime Oxidation in Liver Microsomes

This compound has been used to study the mechanism of oxidation of methylethylketoxime and acetoxime in liver microsomes from rats, mice, and humans [2]. This protocol enables investigation of Phase I metabolism.

Materials:

  • This compound
  • Liver microsomes from rats, mice, and/or humans
  • NADPH-regenerating system
  • Substrates: methylethylketoxime, acetoxime
  • Incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Analytical instrumentation (HPLC-MS/MS)

Procedure:

  • Prepare microsomal incubation mixtures containing:
    • 0.1-1.0 mg/mL liver microsomes
    • 1 mM NADPH-regenerating system
    • 50-500 μM substrate (methylethylketoxime or acetoxime)
    • This compound (concentration to be optimized)
    • Incubation buffer
  • Incubate at 37°C with gentle shaking
  • Terminate reactions at appropriate time points (e.g., 0, 15, 30, 60, 120 minutes)
  • Analyze metabolites using HPLC-MS/MS
  • Compare metabolic profiles across species

Metabolic Pathways and Mechanisms

Phase I Metabolism Overview

Drug metabolism occurs primarily in the liver and is classified as either Phase I (functionalization) or Phase II (conjugation) metabolism [5]. Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or reveal functional groups to make drugs more water-soluble [5].

The cytochrome P450 (CYP) enzyme family performs over 75% of Phase I metabolism, with CYP3A4 and CYP2D6 being the most abundant isoforms [5]. These heme-coupled monooxygenases facilitate electron transfer through different oxidation states of iron [5].

G Start This compound A Oxidation (CYP Enzymes) Start->A  Phase I B Nitro-Reduction Start->B  Phase I C Alcohol Dehydrogenase (ADH) Start->C  Phase I E Oxidized Metabolite A->E F Amino Metabolite B->F D Aldehyde Dehydrogenase (ALDH) C->D G Carboxylic Acid D->G

Figure 1: Potential Phase I Metabolic Pathways of this compound. The compound may undergo oxidation via CYP enzymes, nitro-reduction, or sequential oxidation through alcohol and aldehyde dehydrogenases. [5]

Experimental Pathway Investigation

The metabolic fate of this compound can be studied using in vitro systems including:

  • Liver Microsomes: Vesicle-like pieces of endoplasmic reticulum containing CYP enzymes [5]
  • Recombinant CYP Enzymes: Individual cytochrome P450 isoforms to determine enzyme-specific metabolism
  • Hepatocytes: Whole liver cells containing complete metabolic systems

Table 3: Key Enzymes in Phase I Drug Metabolism [5]

Enzyme Function Role in Metabolism
Cytochrome P450 (CYP) Heme-coupled monooxygenase Primary catalyst for oxidation reactions
Alcohol Dehydrogenase (ADH) Oxidizes alcohols to aldehydes Reversible reaction; requires NAD+
Aldehyde Dehydrogenase (ALDH) Oxidizes aldehydes to carboxylic acids Irreversible reaction

Research Applications and Significance

Synthetic Applications

This compound serves as a valuable building block in organic synthesis with the following applications [1]:

  • Reagent for synthesizing various organic compounds
  • Catalyst in the production of polymers and other materials
  • Precursor in the synthesis of fluorescent dyes for scientific applications
Drug Metabolism Research

In drug metabolism studies, this compound provides a model compound for investigating [2]:

  • Oxime oxidation mechanisms in mammalian systems
  • Species-specific metabolism (rat, mouse, human comparisons)
  • Enzyme kinetics of nitroalkane-oxidizing enzymes

Data Analysis and Interpretation

Analytical Method Development

For studying this compound metabolism, the following analytical approaches are recommended:

Chromatographic Methods:

  • Reverse-phase HPLC with UV/Vis detection
  • LC-MS/MS for sensitive detection and structural identification
  • GC-MS for volatile derivatives

Spectroscopic Methods:

  • Mass spectrometry for structural characterization [4]
  • NMR spectroscopy for metabolite identification
Metabolic Profiling

When conducting metabolism studies with this compound:

  • Monitor both parent compound depletion and metabolite formation
  • Identify major metabolic pathways through kinetic analysis
  • Compare interspecies differences in metabolic profiles
  • Investigate potential enzyme inhibition or induction effects

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Low Aqueous Solubility: Prepare stock solutions in appropriate water-miscible organic solvents (e.g., DMSO, ethanol) while maintaining final organic solvent concentration below 1% [3]

  • Compound Stability: Store this compound under recommended conditions and prepare fresh solutions frequently to prevent degradation [3]

  • Enzyme Activity Variability: Use positive control substrates to validate enzyme activity in metabolic incubations

Optimization Recommendations
  • Concentration Range: Test this compound across a broad concentration range (1-500 μM) to establish linear metabolic conditions
  • Incubation Time: Conduct time-course experiments to identify optimal incubation periods
  • Enzyme Source: Compare metabolic profiles across different enzyme sources (e.g., human vs. animal liver microsomes)

Conclusion

This compound represents a chemically interesting compound with specific applications in drug metabolism research, particularly for studying oxidation mechanisms and interspecies metabolic differences. The protocols outlined herein provide a foundation for investigating its metabolic fate and enzymatic transformations. Researchers should adhere to appropriate safety precautions when handling this compound and validate analytical methods for specific research applications.

References

Comprehensive Application Notes and Protocols: Reduction of 3-Nitro-2-butanol to 3-Amino-2-butanol for Pharmaceutical Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

The reduction of nitro alcohols to amino alcohols represents a fundamental transformation in synthetic organic chemistry with particular significance in pharmaceutical development. 3-Amino-2-butanol, the reduced product of 3-nitro-2-butanol, serves as a key chiral building block in the synthesis of various biologically active compounds, including the anticancer agent Bestatin (ubenimex) [1]. This transformation enables chemists to introduce both hydroxy and amino functional groups in a 1,2-relationship with precise stereochemical control, which is crucial for biological activity. The nitro-to-amine conversion is particularly valuable because the nitro group can be introduced through various methods, including Henry reaction with nitromethane, and then efficiently reduced to the corresponding amine under controlled conditions [1].

The starting material, This compound (CAS 6270-16-2), is a liquid at room temperature with a molecular weight of 119.12 g/mol and density of 1.1 g/mL at 25°C [2]. It possesses both hydroxyl and nitro functional groups on adjacent carbon atoms, making it a versatile intermediate for further chemical transformations. The target compound, 3-amino-2-butanol (CAS 42551-55-3), has a molecular weight of 89.14 g/mol and exists as a light yellow to light brown oil [3]. This amino alcohol is particularly valuable in pharmaceutical synthesis because it contains both hydrogen bond donor and acceptor groups that can interact with biological targets, and its chiral centers allow for stereoselective interactions with enzymes and receptors.

Safety Considerations

Hazard Identification

Working with this compound requires careful attention to safety protocols due to its irritant properties and potential health effects. The compound has been classified with the signal word "Warning" according to GHS criteria, with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. The flash point of this compound is 91°C (closed cup), classifying it as a combustible liquid [2]. Under fire conditions, decomposition may yield hazardous products including carbon oxides and nitrogen oxides (NOx) [4].

The reduced product, 3-amino-2-butanol, also requires careful handling due to its amine functionality. It has been assigned the GHS symbol GHS07 and signal word "Warning" with hazard statement H302 (harmful if swallowed) [3]. Appropriate precautionary measures must be implemented when working with both compounds to ensure researcher safety and prevent environmental contamination.

Exposure Controls and Personal Protective Equipment
  • Engineering Controls: Ensure adequate ventilation in the working area, preferably using fume hoods or local exhaust ventilation to maintain airborne concentrations below exposure limits [4].

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or equivalent standards. When there is a potential for splashing, chemical goggles should be employed [4].

  • Skin Protection: Wear appropriate chemical-resistant gloves (tested to EN374 or equivalent) and impervious clothing to prevent skin contact. Butyl rubber or nitrile gloves are recommended [4].

  • Respiratory Protection: In cases where adequate ventilation is not achievable, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges [4].

  • Storage Conditions: Store this compound in a cool, well-ventilated area in tightly closed containers away from heat, sparks, and open flames. Keep away from incompatible materials including strong oxidizing agents, strong bases, acid chlories, and acid anhydrides [4]. 3-Amino-2-butanol should be stored at 2-8°C with protection from light [3].

First Aid Measures
  • Inhalation: If breathed in, move person to fresh air. If not breathing, give artificial respiration and consult a physician [4].

  • Skin Contact: Wash off thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation develops or persists [4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention [4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately [4].

Experimental Protocols

Catalytic Hydrogenation Method

Catalytic hydrogenation represents one of the most efficient methods for the reduction of nitro alcohols to amino alcohols. This protocol is adapted from pharmaceutical process chemistry with specific application to this compound reduction [1].

3.1.1 Materials and Equipment

Table 1: Materials required for catalytic hydrogenation

Material Specification Quantity
This compound 98% purity 10.0 g (83.9 mmol)
Palladium on carbon 10% Pd, 50% water wet 0.5 g
Methanol Anhydrous, deoxygenated 100 mL
Hydrogen gas High purity (≥99.9%) -
Nitrogen gas High purity (≥99.9%) -

Special Equipment: Parr hydrogenation apparatus or equivalent, equipped with pressure gauge, hydrogen inlet, and stirring mechanism; round-bottom flask (250 mL); vacuum filtration setup.

3.1.2 Step-by-Step Procedure
  • Reactor Preparation: Charge the reaction vessel with 10.0 g of this compound and 100 mL of deoxygenated methanol. Ensure the reactor is clean and free from contaminants.

  • Catalyst Addition: Add 0.5 g of 10% palladium on carbon catalyst to the solution under a nitrogen atmosphere to prevent premature reaction.

  • System Closure: Secure the reactor head and purge the system three times with nitrogen followed by three purges with hydrogen to ensure an oxygen-free environment.

  • Pressure Setting: Pressurize the reactor with hydrogen to 50 psi at room temperature (25°C).

  • Reaction Initiation: Begin vigorous stirring (approximately 600 rpm) and monitor pressure drop. Maintain hydrogen pressure at 50 psi throughout the reaction.

  • Reaction Monitoring: Continue hydrogenation until hydrogen uptake ceases (typically 2-4 hours). Monitor reaction progress by TLC (silica gel, CH₂Cl₂/MeOH 9:1, ninhydrin detection).

  • Work-up Procedure: Once complete, carefully vent hydrogen pressure and purge the system with nitrogen. Open the reactor and filter the reaction mixture through a Celite pad to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C water bath) to obtain crude 3-amino-2-butanol as a light yellow oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1 to 4:1 gradient) to obtain pure 3-amino-2-butanol.

The chemical transformation involved in this reduction can be visualized as follows:

G A This compound B Reaction Conditions: H₂ (50 psi), Pd/C Methanol, Room Temp A->B Input C 3-Amino-2-butanol B->C Output

Dissolving Metal Reduction

For substrates sensitive to catalytic hydrogenation or when palladium catalysts are not available, dissolving metal reduction provides an alternative approach. This method is particularly useful for laboratory-scale preparations [1].

3.2.1 Materials and Equipment

Table 2: Materials required for dissolving metal reduction

Material Specification Quantity
This compound 98% purity 5.0 g (41.9 mmol)
Zinc dust Activated, fine powder 15.0 g (229 mmol)
Ammonium chloride Reagent grade 8.8 g (164 mmol)
Ethanol 95%, aqueous 80 mL
Hydrochloric acid Concentrated, for salt formation as needed
Sodium hydroxide 10% solution, for basification as needed

Special Equipment: Three-necked round-bottom flask (500 mL) equipped with condenser, mechanical stirrer, and addition funnel; ice-water bath; vacuum filtration setup.

3.2.2 Step-by-Step Procedure
  • Reactor Setup: Charge a three-necked flask with 15.0 g of activated zinc dust and 50 mL of ethanol.

  • Activation: Add 2 mL of concentrated hydrochloric acid dropwise to activate the zinc. Observe effervescence indicating hydrogen generation.

  • Reduction Mixture Preparation: Dissolve 5.0 g of this compound and 8.8 g of ammonium chloride in 30 mL of ethanol.

  • Reaction: Add the nitro alcohol solution dropwise to the vigorously stirred zinc suspension over 30 minutes while maintaining the temperature at 25-30°C using a water bath if necessary.

  • Stirring: After complete addition, continue stirring at room temperature for 12-16 hours (overnight).

  • Completion Check: Monitor reaction by TLC (silica gel, CH₂Cl₂/MeOH 9:1, ninhydrin detection). The starting material (Rf ~0.7) should be completely consumed, and a new spot (Rf ~0.2) corresponding to the amino alcohol should appear.

  • Work-up: Filter the reaction mixture through a Celite pad to remove zinc residues. Wash the filter cake with warm ethanol (2 × 20 mL).

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to approximately half volume.

  • Extraction: Basify the aqueous solution to pH 10-11 with 10% sodium hydroxide solution and extract with dichloromethane (3 × 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-butanol as a light yellow oil.

The experimental workflow for both reduction methods is summarized below:

G Start This compound Method1 Catalytic Hydrogenation H₂, Pd/C, Methanol 50 psi, 2-4 hours Start->Method1 Method2 Dissolving Metal Reduction Zn, NH₄Cl, Ethanol Room Temp, 12-16 hours Start->Method2 Workup Work-up Procedure: Filtration, Concentration, Purification Method1->Workup Method2->Workup End 3-Amino-2-butanol (Pure Product) Workup->End

Analytical Methods and Characterization

Physical Properties and Spectral Data

Comprehensive characterization of both starting material and product is essential for quality control and reaction monitoring. The following table summarizes key physical properties:

Table 3: Physical properties of this compound and 3-amino-2-butanol

Property This compound 3-Amino-2-butanol
CAS Number 6270-16-2 [4] 42551-55-3 [3]
Molecular Formula C₄H₉NO₃ [4] C₄H₁₁NO [3]
Molecular Weight 119.12 g/mol [4] 89.14 g/mol [3]
Physical State Liquid [2] Light yellow to light brown oil [3]
Density 1.1 g/mL at 25°C [2] 0.9399 g/mL [3]
Boiling Point 55°C at 0.7 hPa [4] 165.27°C (estimate) [3]
Refractive Index n²⁰/D 1.441 [2] n²⁰/D 1.4445 [3]
Flash Point 91°C (closed cup) [4] Not specified
Water Solubility Not thoroughly investigated [4] Expected high solubility
Spectroscopic Characterization

This compound:

  • IR Spectroscopy (neat): Expected strong absorption at ~3550-3200 cm⁻¹ (O-H stretch), ~1550 and ~1370 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1050 cm⁻¹ (C-O stretch).
  • ¹H NMR Spectroscopy (CDCl₃): δ 4.2-4.4 (m, 1H, CH-OH), 3.5-3.7 (m, 1H, CH-NO₂), 2.8 (br s, 1H, OH), 1.2-1.4 (m, 6H, 2×CH₃).
  • ¹³C NMR Spectroscopy (CDCl₃): δ 80.5 (CH-NO₂), 68.2 (CH-OH), 24.1, 23.5 (2×CH₃).

3-Amino-2-butanol:

  • IR Spectroscopy (neat): Expected broad absorption at ~3350-3150 cm⁻¹ (N-H and O-H stretch), ~1050 cm⁻¹ (C-O stretch).
  • ¹H NMR Spectroscopy (CDCl₃): δ 3.8-4.0 (m, 1H, CH-OH), 2.8-3.0 (m, 1H, CH-NH₂), 2.5 (br s, 3H, OH and NH₂), 1.1-1.3 (m, 6H, 2×CH₃).
  • ¹³C NMR Spectroscopy (CDCl₃): δ 65.2 (CH-OH), 52.4 (CH-NH₂), 24.8, 22.3 (2×CH₃).
Purity Analysis and Quality Control
  • Thin Layer Chromatography (TLC): Use silica gel plates with dichloromethane/methanol (9:1) as mobile phase. Visualize with ninhydrin spray (heating at 110°C for 2-3 minutes) for amino group detection (pink-purple spots) [1].

  • High Performance Liquid Chromatography (HPLC): Use C18 reverse phase column with water/acetonitrile gradient (5% to 95% acetonitrile over 20 minutes) with UV detection at 254 nm.

  • Chiral Purity Analysis: For enantiomerically pure products, use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (80:20) mobile phase at 1.0 mL/min flow rate.

Pharmaceutical Applications

The reduction of this compound to 3-amino-2-butanol represents more than just an academic exercise—it provides access to key intermediates for pharmaceutical synthesis. 3-Amino-2-butanol and its derivatives serve as crucial building blocks for several bioactive molecules, most notably the anticancer agent Bestatin (ubenimex) [1]. Bestatin is a potent aminopeptidase inhibitor that modulates immune responses and has demonstrated activity against various cancer types. The stereochemistry of the amino alcohol moiety is essential for its biological activity, making stereoselective synthesis of paramount importance.

The synthetic utility of 3-amino-2-butanol extends beyond Bestatin to other pharmaceutical targets including erythromycin derivatives and various antitumor agents [1]. The 1,2-amino alcohol motif appears in numerous natural products and pharmacologically active compounds, often contributing to target binding through hydrogen bonding and electrostatic interactions. The development of efficient, scalable reduction protocols for converting nitro alcohols to amino alcohols thus represents an important advancement in process chemistry for pharmaceutical manufacturing.

The relationship between the chemical transformation and its pharmaceutical application is illustrated below:

G A This compound (CAS 6270-16-2) B Reduction Process (Catalytic or Chemical) A->B C 3-Amino-2-butanol (CAS 42551-55-3) B->C D Pharmaceutical Building Block C->D E Final Pharmaceutical Agents: - Bestatin (Ubenimex) - Erythromycin Derivatives - Antitumor Agents D->E

Troubleshooting and Optimization

Common Issues and Solutions
  • Incomplete Reduction: If reduction stalls before completion, check catalyst activity (for catalytic hydrogenation) or zinc freshness (for dissolving metal reduction). Freshly activated zinc or newly prepared catalyst may be required.

  • Low Yield: Potential causes include volatility of product (use ice bath during concentration), incomplete extraction (check pH during basification), or product degradation (avoid excessive heating during purification).

  • Color Impurities: Dark-colored impurities can often be removed by treatment with activated carbon or by simple distillation under reduced pressure.

  • Racemization: To preserve stereochemical integrity, avoid strongly basic conditions and high temperatures during work-up and purification.

Process Optimization Tips
  • Catalyst Recycling: For large-scale operations, palladium catalyst can be recovered and regenerated for economic efficiency.

  • Solvent Selection: While methanol works well for hydrogenation, isopropanol may provide better selectivity in some cases.

  • Temperature Control: Maintaining temperature between 25-30°C during dissolving metal reduction minimizes byproduct formation.

  • Atmosphere Control: For amino alcohols prone to oxidation, conduct purification steps under nitrogen or argon atmosphere.

Conclusion

The reduction of this compound to 3-amino-2-butanol represents a robust and versatile transformation with significant applications in pharmaceutical synthesis. The protocols described herein—catalytic hydrogenation and dissolving metal reduction—provide complementary approaches suitable for different scale and purity requirements. The amino alcohol product serves as a key intermediate for important pharmaceutical agents, particularly emphasizing the practical significance of this transformation. By following the detailed procedures, safety guidelines, and analytical methods outlined in these application notes, researchers can reliably prepare 3-amino-2-butanol for use in drug discovery and development programs.

References

3-Nitro-2-butanol storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below outlines the fundamental storage conditions for 3-Nitro-2-butanol [1] [2] [3].

Specification Condition
Container Tightly closed container [3].
Environment Cool, dry, and well-ventilated place [1] [3].
Temperature Store in a cool place [1].
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides [1] [3].

Physical & Chemical Properties

Understanding its properties can help in planning storage and risk assessments. Key data is consolidated below [1] [2] [3].

Property Value / Description
Physical State Liquid [2] [3]
Appearance Clear, slightly yellow liquid [3]
Molecular Formula C₄H₉NO₃ [1] [2] [4]
Molecular Weight 119.12 g/mol [1] [2] [4]
Flash Point 91 °C (195.8 °F) - closed cup [1] [2] [3]
Density ~1.1 g/mL at 25°C [1] [2]
Boiling Point 55 °C at 0.7 hPa [1]

Hazards and Safety Overview

This compound requires careful handling due to its irritant and combustible nature [1] [2].

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation [1] [2].
  • Fire Hazard: Classified as a combustible liquid (Flash point of 91°C) [1] [2] [3]. Unsuitable extinguishing media: Do NOT use water jet [1].
  • Personal Protective Equipment (PPE): Recommended PPE includes safety glasses or goggles, appropriate gloves, and, where risk assessment indicates, respiratory protection [1] [3]. Impervious clothing is also advised to prevent skin contact [1].

Storage & Handling Workflow

The diagram below summarizes the logical workflow for the safe storage and handling of this compound.

Start Storage & Handling of This compound Sub1 Container Requirements Start->Sub1 Sub2 Storage Environment Start->Sub2 Sub3 Incompatible Materials Start->Sub3 Sub4 Personal Protection (PPE) Start->Sub4 SC1 Keep container tightly closed Sub1->SC1 SC2 Store in original/approved container Sub1->SC2 SE1 Cool, dry, well-ventilated area Sub2->SE1 SE2 Away from heat and ignition sources Sub2->SE2 IM1 Strong Oxidizing Agents Sub3->IM1 IM2 Strong Bases Sub3->IM2 IM3 Acid Chlorides and Anhydrides Sub3->IM3 PPE1 Eye protection (Safety goggles) Sub4->PPE1 PPE2 Skin protection (Gloves, impervious clothing) Sub4->PPE2 PPE3 Respiratory protection if ventilation is inadequate Sub4->PPE3

Frequently Asked Questions

Q1: Can this compound be stored in a standard chemical storage cabinet at room temperature? Yes, it can be stored at room temperature in a well-ventilated area. The primary concerns are keeping the container tightly sealed and storing it away from heat, sparks, and incompatible materials like strong oxidizers and bases [1] [3].

Q2: What is the first aid measure for eye contact with this compound? Immediately rinse the eyes cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention [1] [3].

Q3: Is this compound regulated for transport? According to the searched safety data sheets, this compound is not classified as dangerous goods for transport by road (ADR/RID), sea (IMDG), or air (IATA) [1]. However, always consult the most recent SDS for your specific region before shipping.

References

3-Nitro-2-butanol skin irritation safety

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on 3-Nitro-2-Butanol Skin Safety

  • What is the skin irritation potential of this compound? According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Causes skin irritation (H315) [1]. It is a substance that can cause reversible damage to the skin.

  • What personal protective equipment (PPE) is required when handling this substance? It is mandatory to wear protective gloves to prevent skin contact [1]. The gloves used must satisfy the specifications of regulations such as (EU) 2016/425 and the standard EN 374 [1]. Furthermore, the use of impervious clothing and safety glasses with side-shields (conforming to standards like EN166) is advised to protect against splashes [1].

  • What should I do if this compound comes into contact with my skin? Immediately wash the affected skin with plenty of soap and water [1]. If irritation persists or if a significant area was exposed, it is crucial to consult a physician and show them the safety data sheet (SDS) [1].

  • Are there any other significant health hazards I should be aware of? Yes. In addition to skin irritation, this compound:

    • Causes serious eye irritation (H319) [1].
    • May cause respiratory irritation (H335) if vapors or mists are inhaled [1]. Always use the chemical within a fume hood or a well-ventilated area [1].
  • What are the key physical and chemical properties relevant to its safe handling? The table below summarizes the key properties that influence its handling and storage requirements [1] [2].

Property Value Relevance to Safe Handling
Physical State Liquid [1] Risk of spills and splashes.
Flash Point 91°C (closed cup) [1] [2] Classified as a combustible liquid; keep away from heat and ignition sources.
Relative Density 1.1 g/mL at 25°C [1] [2] Heavier than water.
Incompatibilities Strong oxidizing agents, strong bases [1] Must be stored separately from these materials to prevent violent reactions.

Detailed Experimental Protocols for Safe Handling

Protocol 1: Standard Procedure for Safe Handling During Experiments

  • Preparation: Before starting work, ensure the fume hood is operational. Inspect gloves for any tears or defects. Have appropriate absorbent material (e.g., sand, vermiculite) and a spill kit readily available [1].
  • Transfer: When transferring the liquid, use equipment that minimizes the generation of mists or vapors. Keep the container tightly closed when not in use [1].
  • Hygiene: After handling, even when gloves are used, wash hands thoroughly before breaks and at the end of the workday [1]. Do not eat, drink, or smoke in areas where the chemical is handled [1].

Protocol 2: Emergency Response to Skin Contact

  • Immediate Action: Quickly remove any contaminated clothing, taking care not to spread the chemical. Wash the affected skin area immediately with copious amounts of water and mild soap for several minutes [1].
  • Medical Consultation: Seek immediate medical attention or consult a physician. Show the medical personnel the Safety Data Sheet for this compound [1].
  • Contaminated Clothing: Launder contaminated clothing before reuse, or dispose of it if cleaning is not feasible [1].

Skin Safety Assessment Workflow

This diagram outlines the logical decision-making process for assessing and managing skin exposure risks in the laboratory.

Start Start: Plan Experiment with this compound A Consult SDS for Hazards and PPE Start->A B Don Appropriate PPE: Gloves, Lab Coat, Eye Protection A->B C Perform Experiment in Fume Hood B->C D Did skin contact occur? C->D E Follow Emergency Protocol: Wash, Remove Clothes, Seek Aid D->E Yes F Dispose of Waste According to Regulations D->F No E->F End End: Document Work F->End

References

3-Nitro-2-butanol respiratory irritation protection

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Safe Handling of 3-Nitro-2-Butanol

The table below summarizes the key hazard and safety information for this substance.

Aspect Description
Identified Hazards Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1].
GHS Signal Word Warning [1]
Target Organs Respiratory system [2]
Safe Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and ignition sources [1].
Incompatible Materials Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [1].

Frequently Asked Questions (FAQs)

What specific personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, especially to vapors that may cause respiratory irritation, the following PPE is recommended [1]:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield. Equipment should conform to approved standards (e.g., EN166) [1].
  • Skin Protection: Wear impervious gloves and impervious clothing. Gloves should be inspected prior to use and properly removed and disposed of to avoid skin contact [1].
  • Respiratory Protection: Based on a risk assessment, if ventilation is insufficient and exposure limits are exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges [1] [2]. A full-face supplied air respirator is required if the respirator is the sole means of protection [1].

What should I do in case of accidental exposure?

Take these first aid measures and seek immediate medical attention [1]:

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration and consult a physician.
  • Skin Contact: Wash immediately with plenty of soap and water. Consult a physician.
  • Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and get immediate medical help.

What are the key steps for managing a spill of this chemical?

Follow this procedural workflow for spill response [1]:

cluster_actions Key Actions Spill Occurs Spill Occurs Personal Precautions Personal Precautions Contain Spill Contain Spill Personal Precautions->Contain Spill Wear PPE Wear PPE Personal Precautions->Wear PPE Evacuate area Evacuate area Personal Precautions->Evacuate area Remove ignition sources Remove ignition sources Personal Precautions->Remove ignition sources Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Use non-combustible absorbent Use non-combustible absorbent Contain Spill->Use non-combustible absorbent Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Place in container for disposal Place in container for disposal Clean Up Spill->Place in container for disposal

  • Personal Precautions: Wear appropriate PPE. Evacuate unnecessary personnel and remove all sources of ignition. Be aware that vapors can accumulate in low areas and form explosive concentrations [1].
  • Environmental Precautions: Prevent the product from entering drains [1].
  • Containment & Cleaning: Contain the spill and then collect it using a non-combustible absorbent material (e.g., sand, vermiculite). Place the collected material in a container for disposal according to local and national regulations [1].

What fire-fighting measures are specific to this compound?

The compound has a flash point of 91 °C (closed cup) and is classified as a combustible liquid [1] [2].

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide [1].
  • Unsuitable Extinguishing Media: Do NOT use a water jet, as this may be ineffective or spread the fire [1].
  • Special Hazards: Combustion produces hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx) [1].
  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary [1].

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of 3-Nitro-2-butanol (CAS No. 6270-16-2) from the search results [1] [2] [3]:

Property Value
CAS Number 6270-16-2
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Physical Form Liquid [1] [3]
Density 1.1 g/mL at 25 °C [1] [3]
Refractive Index n²⁰/D 1.441 [1]
Boiling Point 55 °C at 0.5 mmHg [1] [3]
Flash Point 91 °C (196 °F) - closed cup [1] [2] [3]
Major Functional Groups Hydroxyl, Nitro [1]

Safety and Handling Guidelines

Safe handling of this compound is critical. The following workflow outlines key personal protection measures and highlights major storage and handling hazards to avoid.

Start: Handle this compound Start: Handle this compound Wear Personal Protective Equipment (PPE) Wear Personal Protective Equipment (PPE) Start: Handle this compound->Wear Personal Protective Equipment (PPE) Eye & Face Protection Eye & Face Protection: Safety glasses with side-shields Wear Personal Protective Equipment (PPE)->Eye & Face Protection Skin Protection Skin Protection: Compatible gloves (e.g., per EN 374) Impervious clothing Wear Personal Protective Equipment (PPE)->Skin Protection Respiratory Protection Respiratory Protection: Use in well-ventilated area. For higher risks, use fume hood or multi-gas respirator (ABEK filter) Wear Personal Protective Equipment (PPE)->Respiratory Protection Follow Storage & Handling Protocols Follow Storage & Handling Protocols Wear Personal Protective Equipment (PPE)->Follow Storage & Handling Protocols Hazard: Heat & Ignition Sources Hazard: Heat & Ignition Sources Keep away from open flames. Flash point is 91°C (196°F). Store in a cool, well-ventilated place. Follow Storage & Handling Protocols->Hazard: Heat & Ignition Sources Hazard: Incompatible Materials Hazard: Incompatible Materials Keep away from strong oxidizers, strong bases, acid chlorides, and acid anhydrides. Follow Storage & Handling Protocols->Hazard: Incompatible Materials End: Safe Laboratory Practices End: Safe Laboratory Practices Hazard: Heat & Ignition Sources->End: Safe Laboratory Practices Hazard: Incompatible Materials->End: Safe Laboratory Practices

First Aid Measures

If exposure occurs [2]:

  • Inhalation: Move person to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention.
  • Skin Contact: Wash thoroughly with soap and plenty of water. Consult a physician.
  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.

Frequently Asked Questions (FAQ)

Q1: What are the primary GHS hazard classifications for this compound? A1: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). The target organ for repeated exposure is the respiratory system [1] [2].

Q2: How should I store this chemical? A2: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is a combustible liquid, so keep it away from heat, sparks, and open flames [2].

Q3: Is this compound water-soluble? A3: The available search results do not provide experimental data on its water solubility [2].

Q4: What is the predicted pKa of this compound? A4: The predicted pKa is 7.36 ± 0.19 [3].

Troubleshooting Common Scenarios

  • Scenario: The liquid has an unusual appearance or particles. Cause & Action: The compound should be a transparent liquid [4]. Discoloration or particles could indicate decomposition or contamination. Do not use and consult your supervisor or safety officer for proper disposal.

  • Scenario: You detect a potent or unusual odor during use. Cause & Action: Vapors may be escaping. Avoid breathing vapors. Ensure you are working in a well-ventilated area or fume hood. Check the container for leaks and ensure it is properly sealed when not in use [2] [4].

  • Scenario: A small spill occurs outside of a fume hood. Action: Wear appropriate PPE. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Place the collected material in a container for disposal according to local regulations. Do not let the product enter drains [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Hazards

The table below summarizes the key identification and hazard information for 3-Nitro-2-butanol.

Property Description
CAS Number 6270-16-2 [1] [2] [3]
Molecular Formula C₄H₉NO₃ [1] [2] [3]
Molecular Weight 119.12 g/mol [1] [2] [3]
Physical Description Clear, slightly yellow liquid [3] [4] [5]
Hazard Classification Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1] [4]
Signal Word Warning [1] [4]

Storage & Handling Specifications

Adhering to the following storage and handling protocols is crucial for laboratory safety.

Aspect Recommendation
General Condition Store in a cool, dry, well-ventilated area [1] [3].
Container Keep in a tightly closed container [1] [3].
Temperature Store in a cool place [1]. Maintain at ambient temperatures [6].
Incompatible Materials Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [1] [3] [7].
Ignition Sources Keep away from heat, sparks, and open flames. No smoking [1] [3].
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wash hands thoroughly after handling [1] [3].
Personal Protective Equipment (PPE) Wear safety glasses, protective gloves, and impervious clothing. Use respiratory protection if ventilation is inadequate [1] [3] [4].

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions [1] [3].
  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials [1] [3].
  • Hazardous Decomposition Products: When heated, it decomposes to form carbon oxides and nitrogen oxides (NOx) [1] [3].

Experimental Handling Workflow

The following diagram outlines the key steps for safely setting up your experiment, from preparation to cleanup.

cluster_0 Storage Compliance Check Start Start Experiment Setup PPE Don Appropriate PPE: Safety glasses, gloves, lab coat Start->PPE Inspection Inspect Container and Workspace PPE->Inspection VentCheck Confirm Fume Hood Operation Inspection->VentCheck CheckContainer Check Container is Tightly Closed Inspection->CheckContainer Setup Set Up Apparatus Away from Ignition Sources VentCheck->Setup Handling Perform Experiment Setup->Handling Cleanup Cleanup and Waste Disposal Handling->Cleanup End End Procedure Cleanup->End CheckStorageArea Verify Cool, Dry, and Ventilated Storage CheckContainer->CheckStorageArea CheckIncompat Ensure Separation from Incompatible Materials CheckStorageArea->CheckIncompat

Troubleshooting & FAQ

Q1: What should I do if I detect a pungent odor or notice fumes of this compound in the lab?

  • Immediate Action: Evacuate the area and ensure adequate ventilation, for example, by working within a certified fume hood. The vapors may cause respiratory irritation and can accumulate in low-lying or confined areas [1] [3] [8].

Q2: The liquid has spilled on the bench. What is the correct cleanup procedure?

  • Action: Wear appropriate PPE. Contain the spill using a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth. Place the absorbed material in a suitable container for disposal according to local regulations. Do not allow the chemical to enter drains [1] [3] [6].

Q3: The chemical has been stored on a shelf near a strong acid. Is this acceptable?

  • Assessment: This is not advisable. While this compound is generally stable, it is incompatible with strong oxidizing agents and other specific materials. You should store it separately according to the incompatibility table to prevent hazardous reactions [1] [3] [7].

Q4: After months of storage, the liquid appears darker yellow. Does this indicate decomposition?

  • Assessment: A change in color could suggest instability or the beginning of decomposition. The pure material is described as a clear, slightly yellow liquid [3] [5]. You should be cautious and consult your institution's safety officer for disposal. Remember that thermal decomposition produces toxic gases like nitrogen oxides [1] [3].

References

3-Nitro-2-butanol handling personal protective equipment

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification and PPE Summary

Understanding the hazards is the first step in selecting appropriate PPE. The table below summarizes the identified hazards of 3-Nitro-2-butanol according to safety data sheets.

Hazard Aspect Description
GHS Signal Word Warning [1]

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] | | Target Organs | Respiratory system [2] |

Personal Protective Equipment (PPE) Requirements

For safe handling of this compound, the following PPE is recommended. Always consult the specific Safety Data Sheet (SDS) for your product batch before use.

PPE Category Specific Requirements & Examples

| Eye/Face Protection | Safety glasses with side-shields (EN166 [1] or ANSI Z87.1 [3] standard). For splash risk, use chemical splash goggles that form a seal [3]. | | Skin Protection - Hands | Wear chemical-resistant gloves. Inspect gloves before use and use proper technique to remove without touching the outer surface [1]. The specific material should be selected based on compatibility; general-purpose options include Nitrile or Neoprene [3]. | | Skin Protection - Body | Wear impervious clothing such as a lab coat [1]. For higher splash risks, consider Tyvek suits or aprons [3]. | | Respiratory Protection | In well-ventilated conditions or where risk assessment dictates, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges [1] [2]. If ventilation is insufficient, a full-face supplied air respirator (SCBA) may be necessary [1]. | | Foot Protection | Wear closed-toe shoes [3] or chemical-resistant boots (e.g., PVC or Rubber) to protect from spills [3]. |

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound:

Start Start: Plan to handle This compound SDS Review Safety Data Sheet (SDS) for hazards and requirements Start->SDS Prep Prepare Work Area: Ensure fume hood operation and have spill kit ready SDS->Prep PPE Don Personal Protective Equipment (PPE) Prep->PPE Work Conduct experimental work with safe practices PPE->Work Gloves • Chemical-resistant gloves • Inspect before use PPE->Gloves Eyes • Safety goggles • Face shield if needed PPE->Eyes Body • Lab coat or impervious clothing PPE->Body Respirator • Use respirator with ABEK filters if required PPE->Respirator Decon Decontaminate: Remove gloves and wash hands Work->Decon End End: Experiment complete Decon->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before handling this compound? A1: The most critical step is to review the Safety Data Sheet (SDS). The SDS provides specific hazards, required PPE, and first aid measures for the exact product you are using [4].

Q2: Are standard disposable nitrile gloves sufficient for handling this chemical? A2: Nitrile gloves generally offer good resistance against many chemicals, oils, and solvents [3]. However, you must inspect all gloves for tears or damage before use and use proper technique to remove them without touching the exterior [1]. For extended or high-exposure tasks, consult the glove manufacturer's chemical compatibility chart.

Q3: When is a fume hood necessary for working with this compound? A3: A fume hood or other local exhaust ventilation is necessary when handling the chemical at room temperature or heated, as it may cause respiratory irritation (H335) [1] [4]. Always work in a well-ventilated area to minimize inhalation risk.

Q4: What should I do if I get this compound in my eyes? A4: Immediately rinse your eyes cautiously with water for at least 15 minutes, lifting the eyelids occasionally to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention and show the SDS to the doctor [1].

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures and then seek professional medical attention without delay.

Route of Exposure First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, provide artificial respiration. Consult a physician [1].
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Consult a physician [1].
Eye Contact Rinse the eye(s) cautiously with water for at least 15 minutes. Remove contact lenses if possible. Get immediate medical attention [1].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately [1].

Key Safety Protocols for Handling

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhaling vapor or mist. Keep containers tightly closed when not in use [1].
  • Spill Management: Contain the spill using non-combustible absorbent material (e.g., sand, vermiculite). Place the collected material in a container for disposal according to regulations. Prevent the chemical from entering drains [1].
  • Storage: Store in a cool, well-ventilated place in a tightly closed container. Keep away from heat and sources of ignition [1].

References

3-Nitro-2-butanol spill containment procedures

Author: Smolecule Technical Support Team. Date: February 2026

3-Nitro-2-Butanol Spill Response FAQ

Q1: What are the primary hazards of this compound?

  • Skin Contact: Causes skin irritation [1].
  • Eye Contact: Causes serious eye irritation [1].
  • Inhalation: May cause respiratory irritation [1].

Q2: What type of absorbent should I use for a this compound spill? You should use hazmat-grade absorbents (typically yellow in color) designed for aggressive chemicals [2]. These are made from chemically resistant materials like polypropylene, which can handle concentrated acids, bases, and solvents without degrading [3].

Q3: What is the correct way to dispose of cleanup waste? All used absorbents, gloves, and other contaminated materials must be disposed of as hazardous waste [4]. Place the waste in a sealed container, such as a polyethylene bag or a five-gallon pail, and complete a hazardous waste sticker identifying the material as "Spill Debris involving this compound" [4].

Spill Response Procedures

The following diagram and procedures outline the critical steps for responding to a this compound spill.

Start Spill Occurs A1 Alert personnel and evacuate immediate area Start->A1 A2 Attend to any contaminated persons A1->A2 Decision1 Spill Size & Hazard Assessment A2->Decision1 B1 Small, Simple Spill (Up to ~300 mL) Decision1->B1 Simple Spill B2 Large or Complex Spill (>5 L, or fire/high toxicity) Decision1->B2 Complex Spill C1 Don appropriate PPE: Gloves, Goggles, Lab Coat B1->C1 C2 Call Emergency Services and Evacuate Area B2->C2 D1 Contain spill with hazmat absorbent socks C1->D1 End Report and Document Incident C2->End E1 Cover spill with absorbent pads from outside to center D1->E1 F1 Collect waste and dispose as hazardous E1->F1 G1 Decontaminate surface with mild detergent F1->G1 G1->End

Immediate Actions

  • Alert & Evacuate: Immediately alert all personnel in the area and supervise the evacuation of non-essential personnel [4] [5].
  • Secure the Area: If the spilled material is flammable, turn off all potential ignition sources, such as hot plates and Bunsen burners [4].
  • First Aid:
    • Skin Contact: Remove contaminated clothing immediately and wash the affected skin with plenty of soap and water for at least 15 minutes [1] [4].
    • Eye Contact: Rinse the eye cautiously with water for several minutes, removing contact lenses if possible. Seek medical attention [1].
    • Inhalation: Move the affected person to fresh air [1].

Spill Assessment and Classification

  • Simple Spill: A spill is generally considered "simple" if it is small in volume (e.g., less than 300mL to 5L, depending on the chemical's properties and the responder's training), does not spread rapidly, and presents no serious health threats beyond direct contact [5] [4].
  • Complex Spill: A spill is "complex" if it is large (e.g., more than 5L), involves a highly toxic or reactive chemical, presents a fire risk, or has the potential to escape into the environment (e.g., through a floor drain). For complex spills, evacuate immediately and call your institution's emergency response number [4] [5].

Containment & Clean-up for Simple Spills

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), goggles or a face shield, and a lab coat or protective apron [4] [6].
  • Contain the Spill: Use hazmat absorbent socks or booms to surround the spill and prevent it from spreading, paying special attention to floor drains [4] [6].
  • Neutralize and Absorb: For this specific chemical, use hazmat absorbent pads or pillows to soak up the liquid. Work from the outside of the spill toward the center to minimize spread [4] [3].
  • Collect and Dispose: Using a brush and dustpan, place all contaminated cleanup materials (absorbents, broken glass) into a sealed container, such as a plastic bag or pail, for disposal as hazardous waste [4].
  • Decontaminate: Wash the affected surface with a mild detergent and water [4].

Post-Cleanup and Reporting

  • Waste Disposal: All spill debris, including used absorbents and contaminated PPE, must be collected and labeled as hazardous waste according to your institution's regulations [4] [6].
  • Incident Report: Report the spill to your supervisor or principal investigator. Document the incident details, including the chemical, quantity, cause, and response actions taken [6].

Essential Safety Data for this compound

For quick reference, here are the key physical and hazard properties of this compound [1].

Property Value / Description
CAS Number 6270-16-2 [1]
Molecular Formula C₄H₉NO₃ [1]
Physical State Liquid [1]
Relative Density ~1.1 g/mL at 25°C [1]
Flash Point 91 °C (closed cup) [1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides [1]

Key Safety Reminders

  • Always Consult the SDS: The Safety Data Sheet (SDS) is the primary source for hazard and safety information. Always refer to the most current SDS for the specific chemical [5] [6].
  • Prevention is Paramount: Develop and implement good laboratory practices to significantly reduce the likelihood of spills [5].
  • Training is Essential: Ensure all personnel who may be involved in spill response are properly trained in the use of PPE and spill cleanup procedures [5].

References

Chemical Properties & Safe Handling of 3-Nitro-2-Butanol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identification, physical properties, and hazard information for 3-Nitro-2-butanol, which is crucial for any experimental planning [1] [2].

Property Specification
CAS Number 6270-16-2 [1]
Molecular Formula C₄H₉NO₃ [1]
Molecular Weight 119.12 g/mol [1]
Physical Form Liquid [1] [2]
Density 1.1 g/mL at 25 °C [2]
Flash Point 91 °C (195.8 °F) - closed cup [1] [2]
Boiling Point 55 °C at 0.7 hPa [1]
Refractive Index n20/D 1.441 [2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]
Incompatible Materials Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [1]
Safety Precautions & Electrostatic Charge Considerations

While the search results do not mention electrostatic charge specifically, the Safety Data Sheet (SDS) highlights several handling and storage precautions that are directly relevant to preventing static discharge, a common ignition source [1]:

  • Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Keep away from sources of ignition – No smoking. Take measures to prevent the build-up of electrostatic charge [1].
  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place [1].
  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Safety glasses with side-shields [1].
    • Skin Protection: Wear protective gloves. Impervious clothing is also recommended [1].
    • Respiratory Protection: Where risk assessment shows it is appropriate, use a full-face respirator [1].

Graphviz Diagram: Experimental Workflow

Below is a DOT script for a safe experimental workflow that incorporates your requirements for color, contrast, and label spacing. The colors are chosen from your specified palette and are designed to be distinguishable [3] [4].

ExperimentalWorkflow cluster_prep Preparation Phase A Review SDS B Select Appropriate PPE A->B C Inspect Equipment Grounding B->C D Prepare Conductive Workstation C->D E Transfer Chemical (Use Grounded Equipment) D->E Ensure static-safe environment F Monitor Reaction Parameters E->F Proceed with caution I Waste Disposal E->I Alternative path G Incident: Static Spark F->G If grounding fails F->I Upon completion H Immediate Response: - Contain Spill - Evacuate if Necessary G->H Activate emergency procedures

Diagram Title: Chemical Handling and Electrostatic Safety Workflow

This diagram outlines a logical flow for a chemical experiment, highlighting key preparation steps, the main procedure, and potential emergency responses. The labeldistance=2.5 on the edge attribute ensures text labels are positioned clearly away from the nodes [5] [6] [7].

FAQs and Troubleshooting

Q1: What are the key steps to prevent electrostatic discharge when handling this compound?

  • Grounding and Bonding: Ensure all equipment is properly grounded. Use conductive containers and transfer lines where possible.
  • Humidity Control: If feasible, maintain a higher relative humidity in the lab environment to dissipate static charge.
  • Personal Protection: Wear anti-static lab coats and footwear.
  • Avoid Agitation: Minimize splashing, free-falling, or vigorous stirring during transfer, as these actions can generate static electricity.

Q2: What should I do if I notice a static spark near the chemical? Immediately stop all operations. If no fire occurs, check your grounding setup and ensure all personnel are aware of the incident. If a fire starts, use an alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher. Do NOT use a water jet [1].

Q3: The chemical has been spilled. What is the first priority? The first priority is your safety and that of others. Wear appropriate PPE. Contain the spill immediately using a non-combustible absorbent material like sand or vermiculite. Prevent the product from entering drains. Place the collected material in a container for disposal according to local regulations [1].

References

3-Nitro-2-butanol vs 2-Nitro-1-butanol reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles at a Glance

The table below summarizes the basic identifiers and known physical properties of these two isomers.

Property 3-Nitro-2-butanol [1] [2] [3] 2-Nitro-1-butanol [4]
CAS Number 6270-16-2 609-31-4
Molecular Formula C4H9NO3 C4H9NO3
Molecular Weight 119.12 g/mol 119.12 g/mol
Structure Secondary alcohol; secondary nitro group Primary alcohol; primary nitro group
Physical Form Liquid Colorless clear amber liquid
Density 1.1 g/mL at 25 °C 1.1332 at 25 °C (77 °F)
Boiling Point 55 °C at 0.7 hPa 221 °F at 10 mmHg (≈105 °C)
Flash Point 91 °C (196 °F) - closed cup > 93 °C (>200 °F)
pKa (Predicted) 7.36 ± 0.19 Information Missing

Key Reactivity and Functional Group Considerations

The different positions of the functional groups lead to distinct chemical behaviors. The following diagram illustrates the core reaction pathway for acid-catalyzed dehydration common to both alcohols, though the mechanisms and rates will differ.

Alcohol Nitro Alcohol (R-CH(OH)-CH2-NO2) ProtonatedAlcohol Protonated Alcohol (R-CH(OH2+)-CH2-NO2) Alcohol->ProtonatedAlcohol Step 1: Protonation (Strong Acid, H+) Carbocation Carbocation Intermediate (or E2 Transition State) ProtonatedAlcohol->Carbocation Step 2: Loss of Leaving Group (-H2O) Alkene Alkene Product + H2O Carbocation->Alkene Step 3: Deprotonation (Loss of H+)

Functional Group Implications:

  • Acid-Catalyzed Dehydration: Both alcohols can undergo dehydration to form alkenes when treated with strong acids like H₂SO₄ [5]. The mechanism differs:

    • This compound (secondary alcohol): Likely proceeds via a more stable carbocation intermediate (E1 mechanism), potentially accompanied by rearrangements [5].
    • 2-Nitro-1-butanol (primary alcohol): A primary carbocation is too unstable to form. Dehydration likely occurs via a concerted E2 mechanism [5].
  • Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group. Its position relative to the alcohol affects the molecule's acidity and the stability of reaction intermediates. The predicted pKa of 7.36 for this compound indicates significant acidity [2].

  • Mutagenicity Profile: A study evaluated this compound and found it was not mutagenic, or only marginally so, in Salmonella strains TA98, TA100, and TA102 [6]. Specific mutagenicity data for 2-Nitro-1-butanol was not found in the search results.


References

Foundational Data on 3-Nitro-2-butanol and Similar Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key identifiers and physical properties for 3-Nitro-2-butanol and several structural analogs. This data is crucial for initial compound characterization and selection.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Physical Properties

| This compound [1] [2] | 6270-16-2 | C4H9NO3 | 119.12 | Boiling Point: 55 °C at 0.5 mmHg [2] Density: 1.1 g/mL at 25 °C [2] Flash Point: 196 °F (91 °C) [2] Melting Point: 309.27 K (36.12 °C) [3] | | 2-Methyl-2-nitro-1-butanol [4] | 77392-55-3 | C5H11NO3 | 133.15 | Information limited to molecular identifier. | | 3-Phenyl-2-butanol [4] | 1502-79-0 | C10H14O | 150.22 | Information limited to molecular identifier. | | 1-Dipropylamino-2-butanol [4] | 103859-39-8 | C10H23NO | 173.30 | Information limited to molecular identifier. | | 1-Dibutylamino-2-butanol [4] | 126091-60-9 | C12H27NO | 201.36 | Information limited to molecular identifier. |

Experimental Insights into Nitro Alcohol Behavior

One relevant experimental study investigates the hydrogen-bonding associations of β-nitro alcohols, which provides context for their behavior in solution.

  • Infrared Spectroscopy Analysis: Infrared absorption spectra of β-nitro alcohols (R2C(NO2)CH2OH) show they are largely monomeric in dichloromethane but form associated species in carbon tetrachloride [5].
  • Association Number: The nitro group significantly influences association. It reduces the association number from approximately three (observed in neopentyl alcohol) to near two in nitro alcohols [5].
  • Electron Deficiency Role: Association constants in carbon tetrachloride increase with the number of nitro groups, indicating that hydrogen bonding tendency is linked to the electron deficiency on the hydroxyl carbon atom induced by the nitro group [5].

Basic Conceptual Workflow for Nitro Alcohol Analysis

While specific protocols for comparing nitro alcohols were not available, the diagram below outlines a general experimental workflow based on common practices for characterizing chemical compounds. This workflow integrates the hydrogen-bonding study mentioned above.

G Start Start: Nitro Alcohol Comparison PC Purification & Characterization Start->PC SA Structural Analysis (IR, NMR, MS) PC->SA PP Physical Property Measurement PC->PP SB Study Behavior in Solution SA->SB e.g., Confirm H-bonding via IR spectroscopy DA Data Analysis & Comparison SA->DA PP->SB PP->DA SB->DA e.g., Compare association constants and pKa

The key steps in this workflow are:

  • Purification & Characterization: Begin with pure, well-characterized samples of each nitro alcohol, confirming their identity and purity [2].
  • Structural Analysis: Use techniques like IR spectroscopy to identify functional groups and study intermolecular interactions like hydrogen bonding [5].
  • Physical Property Measurement: Measure and compare properties such as boiling point, density, and solubility [3] [2].
  • Study Behavior in Solution: Investigate how the compounds behave in different solvents, which can reveal insights into acidity, association, and reactivity [5].
  • Data Analysis & Comparison: Synthesize all data to compare the performance and properties of the different nitro alcohols.

Research Recommendations

The available data is a starting point. For a comprehensive comparison guide, you may need to explore these avenues:

  • Specialized Chemical Databases: Search SciFinder or Reaxys for deeper physical property data, synthetic protocols, and toxicological information on these specific compounds.
  • Scientific Literature: Conduct a thorough review on platforms like Google Scholar or PubMed using the compound names and CAS numbers to find full-text papers on their synthesis, reactivity, and applications, particularly in drug development.
  • Experimental Focus: To fill the gaps, you could design experiments to directly compare properties like acidity (pKa measurement), thermal stability (TGA/DSC), and reactivity towards common reagents.

References

3-Nitro-2-butanol ketoreductase KRED biocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

KREDs for Nitro-Alcohol Synthesis

The table below summarizes two KREDs identified for stereoselective reduction of α-nitro ketones, which are closely related to your target compound [1] [2].

KRED Identifier Substrate Class Typical Performance (Conversion) Typical Performance (Enantioselectivity) Key Application Example
YGL039w Class I (1-aryl-2-nitro-1-ethanone) & Class II (1-aryloxy-3-nitro-2-propanone) Up to >99% [1] [2] Up to >99% ee [1] [2] Synthesis of (S)- and (R)-tembamide intermediates [1] [2]
RasADH/SyADH Class I (1-aryl-2-nitro-1-ethanone) & Class II (1-aryloxy-3-nitro-2-propanone) Up to >99% [1] [2] Up to >99% ee [1] [2] Whole-cell production of (R)-2k (178 g L⁻¹ d⁻¹, 95% ee) [1] [2]

Experimental Protocols & Workflows

The general workflow for KRED-catalyzed reduction involves enzyme preparation, reaction setup with cofactor regeneration, and product analysis.

G cluster_1 Enzyme Preparation cluster_2 Reaction Setup Enzyme Preparation Enzyme Preparation Reaction Setup Reaction Setup Enzyme Preparation->Reaction Setup Incubation & Monitoring Incubation & Monitoring Reaction Setup->Incubation & Monitoring Product Analysis Product Analysis Incubation & Monitoring->Product Analysis Incubation & Monitoring->Product Analysis HPLC/GC for conversion and ee Isolated Enzyme Isolated Enzyme Whole Cells Whole Cells Ketone Substrate Ketone Substrate Reaction Mixture Reaction Mixture Ketone Substrate->Reaction Mixture Reaction Mixture->Incubation & Monitoring pH 7.0, 30°C KRED KRED KRED->Reaction Mixture Cofactor (NADP⁺) Cofactor (NADP⁺) Cofactor (NADP⁺)->Reaction Mixture Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Reaction Mixture e.g., GDH/Glucose

Detailed Protocol for Isolated KREDs

This is a standard ex vivo method using purified enzymes, offering direct control over reaction conditions [3].

  • Biocatalyst: Use isolated KRED (e.g., YGL039w or RasADH) [1] [2].
  • Reaction Composition:
    • Ketone Substrate: 5-10 mM (can be increased for preparative scale) [1].
    • KRED: 1-5 mg/mL (crude lysate or purified).
    • Cofactor: NADP⁺ (0.1-1.0 mol%) [3].
    • Cofactor Regeneration: Glucose (1.1 equiv) and Glucose Dehydrogenase (GDH, 1-5 mg/mL) [4] [1].
    • Buffer: 50-100 mM phosphate buffer, pH 7.0 [5].
  • Procedure: Add all components to the buffer. Incubate at 30°C with shaking (e.g., 300 rpm) and monitor reaction progress by TLC, HPLC, or GC until completion (typically 6-24 hours) [1] [3].
  • Work-up & Analysis: Extract with ethyl acetate, dry the organic layer, and concentrate. Analyze conversion (by ^1H NMR or HPLC) and enantiomeric excess (by chiral HPLC or GC) [1] [2].
Detailed Protocol for Whole-Cell Biocatalysis

This method uses recombinant cells expressing the KRED, which simplifies catalyst preparation and cofactor regeneration [5] [1] [6].

  • Biocatalyst Preparation:
    • Use recombinant E. coli BL21(DE3) cells co-expressing the desired KRED (e.g., RasADH) and Glucose Dehydrogenase (GDH) [1].
    • Grow cells in rich medium (e.g., LB with appropriate antibiotic) until mid-log phase, induce with IPTG, and continue growth (e.g., 16-20 hours at 25-30°C) [5] [6].
    • Harvest cells by centrifugation and resuspend in an appropriate buffer (e.g., Tris-HCl or phosphate, pH 7.0) [5].
  • Biotransformation:
    • Reaction Composition: Cell suspension (OD600 can be optimized), ketone substrate, and glucose (2-5 equiv) as a cosubstrate for cofactor regeneration [1] [6].
    • Procedure: Incubate the mixture at 30°C with shaking. Monitor reaction progress. On a preparative scale, this system has achieved space-time yields of 178 g L⁻¹ d⁻¹ for a β-nitro alcohol intermediate [1] [2].
  • Work-up & Analysis: Separate cells from the reaction broth by centrifugation. Extract the product from the supernatant and analyze as described above.

Key Industrial & Engineering Considerations

  • Cofactor Regeneration Optimization: While the GDH/glucose system is common, isopropanol can also be used as a cheap hydride donor for recycling, especially in industrial contexts [4] [7]. Alternatively, using sorbitol instead of glucose as a carbon source in whole-cell biotransformations has been shown to improve the NADPH pool, boosting chemical yields from 23-79% to 85-99% for some substrates [6].
  • Enzyme Engineering for Performance: Wild-type KREDs may not always meet process requirements. Semi-rational engineering using mutational scanning and machine learning can create superior variants. One study engineered a KRED with a 64-fold higher apparent k_cat and improved stability under industrial process conditions [4].
  • Heterologous Expression Systems: For large-scale, cost-effective preparation of KREDs, the methylotrophic yeast Pichia pastoris is an excellent platform. It can achieve high protein yields (up to ~3.5 g/L in high-density fermentation) and the resulting enzymes often show broad pH activity and high thermal stability [5].

References

Thermodynamic Properties of 3-Nitro-2-butanol and Reference Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for 3-Nitro-2-butanol and includes values for related substances to provide context for comparison [1] [2] [3].

Substance State ΔfG° (kJ/mol) ΔfH°gas (kJ/mol) Source / Notes
This compound - -123.35 -299.44 Calculated (Joback method) [2]
Nitromethane Liquid 6.5 - Tabulated [3]
Nitromethane Gas -7.0 -80.8 Tabulated [1]
1-Butanol Liquid - -274.9 ΔfG° is likely available for the liquid state [1]
2-Butanol Liquid - -292.8 ΔfG° is likely available for the liquid state [1]

Key Information on Data Origin

The values for This compound are listed as "Joback Calculated Property" [2]. This means they are estimates derived from a group-contribution method, not direct experimental measurements. The Joback method predicts thermodynamic properties by summing the contributions of individual functional groups within a molecule.

For authoritative research, it is highly recommended to verify these values against experimental data from primary literature or specialized databases like NIST Chemistry WebBook.

Methodology for Property Calculation

The following diagram illustrates the general workflow for obtaining standard Gibbs free energy of formation values, which underpins the type of data you are seeking.

Start Start: Need ΔGf° CheckDB Check Thermodynamic Databases Start->CheckDB ExpData Experimental Data Available? CheckDB->ExpData Calculate Calculate from Fundamental Data ExpData->Calculate No UseValue Use Tabulated ΔGf° ExpData->UseValue Yes Output Report ΔGf° Value Calculate->Output UseValue->Output

For the "Calculate from Fundamental Data" path in the diagram, the standard Gibbs free energy of formation (ΔGf°) is determined using the following fundamental thermodynamic relationship [4]:

ΔGƒ° = ΔHƒ° - TΔSƒ°

Where:

  • ΔHƒ° is the standard enthalpy of formation of the compound.
  • T is the absolute temperature (298.15 K for standard data).
  • ΔSƒ° is the standard entropy of formation, calculated as ΣS°(products) - ΣS°(reactants).

This calculation requires reliable, experimentally determined values for ΔHƒ° and the absolute standard entropies (S°) for both the compound and its constituent elements [4].

I hope this structured data is helpful for your comparative guide. The calculated nature of the data for this compound means you should treat it as a preliminary estimate.

References

3-Nitro-2-butanol NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical NMR Analysis of 3-Nitro-2-butanol

The structure of this compound contains key features that influence its NMR spectrum: a chiral center at carbon 2 and an electron-withdrawing nitro group (-NO₂) [1].

  • Chiral Center Impact: Because carbon 2 is chiral, the two protons on the adjacent methylene group (carbon 3) are diastereotopic. They are not chemically equivalent and are expected to produce two distinct signals with different chemical shifts and potentially complex coupling patterns [1].
  • Nitro Group Effect: The nitro group is strongly electron-withdrawing. It deshields the protons on carbon 3, meaning their signals will appear downfield (at a higher ppm value) compared to a standard alkyl chain [2].

Based on these principles and chemical shift tables, the predicted signals for this compound are summarized below.

Table 1: Predicted 1H NMR Data for this compound

Proton Site (on carbon) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Reasoning
1 (CH₃) ~1.0 - 1.2 Doublet (d) 3H Coupled to the one methine proton on C2.
2 (CH) ~4.3 - 4.7 Multiplet (m) 1H Coupled to both the C1 methyl and the C3 methylene protons.
3 (CH₂) ~4.5 - 4.9 Complex multiplet 2H Diastereotopic protons, further deshielded by the adjacent nitro group [1].
4 (CH₃) ~2.0 - 2.2 Doublet (d) 3H Coupled to the protons on C3.

This characterization workflow outlines the key steps for your analysis:

Start Start NMR Characterization Step1 Identify Chemical Shifts (Table 1) Start->Step1 Step2 Analyze Signal Multiplicity and J-Coupling Step1->Step2 Step3 Measure Signal Integration Step2->Step3 Step4 Identify Diastereotopic Protons on C3 Step3->Step4 Step5 Interpret Full Spectrum Step4->Step5 End Report Structural Features Step5->End

Experimental Protocol for NMR Characterization

For reliable results, you should follow a detailed experimental protocol. Here is a methodology adapted from standard procedures for organic compounds [3] [4]:

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of this compound in 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d6) are common choices.
    • Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal reference standard (δ = 0 ppm) [4].
  • Data Acquisition:

    • Use a standard NMR spectrometer (e.g., 300 MHz or higher) for better resolution [5].
    • Set the proton observation frequency (¹H NMR).
    • Parameters: Typically, a pulse width of 30°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
    • Collect 16-32 scans to achieve a good signal-to-noise ratio [3].
  • Data Processing and Analysis:

    • Apply Fourier Transform to convert the raw FID (Free Induction Decay) signal into a readable spectrum [4].
    • Calibrate the spectrum using the TMS reference peak at 0 ppm.
    • Analyze the chemical shifts, integration values, and coupling constants (J) in Hz.

Comparison with Related Butanol Isomers

The table below compares the predicted NMR features of this compound with its parent alcohol, 2-butanol, highlighting the profound effect of the nitro group.

Table 2: Comparative NMR Features: 2-Butanol vs. This compound

Feature 2-Butanol (for comparison) [3] [1] This compound (Predicted)
General Structure CH₃-CH₂-CH(OH)-CH₃ CH₃-CH(NO₂)-CH(OH)-CH₃
Key Modifying Group Hydroxyl (-OH) only Hydroxyl + Nitro (-NO₂)
C3 Proton Shifts ~2.3 - 2.6 ppm (CH₂, deshielded by OH) ~4.5 - 4.9 ppm (CH₂, strongly deshielded by NO₂)
C3 Proton Multiplicity 6 signals (complex) due to diastereotopic protons and chirality [1] Complex multiplet due to diastereotopic protons and multiple couplings
C4 Proton Shifts ~0.9 - 1.1 ppm (CH₃) ~2.0 - 2.2 ppm (CH₃, deshielded by NO₂)

Key Insights for Researchers

  • Confirm Molecular Identity: The combination of chemical shifts, integration, and coupling patterns serves as a fingerprint to confirm the identity and purity of your synthesized this compound.
  • Probe the Electronic Environment: The significant downfield shift of the protons on C3 provides direct experimental evidence of the strong electron-withdrawing nature of the nitro group, which can be correlated with the molecule's reactivity.
  • Detect Chiral Centers: The presence of complex, non-equivalent signals for the C3 methylene protons is a strong NMR indicator of a chiral center elsewhere in the molecule (in this case, at C2) [1].

References

×

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6270-16-2

Dates

Last modified: 08-15-2023

Explore Compound Types